molecular formula C9H9N3O B2951904 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol CAS No. 1551469-58-9

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Cat. No.: B2951904
CAS No.: 1551469-58-9
M. Wt: 175.191
InChI Key: ZSEAUSCRGPKSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . Its structure features a pyridine ring linked to a 1-methyl-1H-imidazole group, forming a fused heteroaromatic system of significant interest in medicinal and pharmaceutical chemistry . The compound is identified by CAS Number 1551469-58-9 and can be represented by the SMILES notation CN1C=CN=C1C1=NC=CC=C1O . As a derivative of both imidazole and pyridine, this compound is part of important chemical classes frequently used in drug discovery and development . Imidazole and pyridine scaffolds are common building blocks in active pharmaceutical ingredients due to their diverse interactions with therapeutic targets, enzymes, and receptors . Researchers value this specific compound for constructing more complex molecules and exploring new biological activities in industrial and pharmaceutical research contexts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylimidazol-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-5-11-9(12)8-7(13)3-2-4-10-8/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEAUSCRGPKSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure and Properties of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a specialized biaryl heterocyclic compound characterized by a pyridine ring fused to a 1-methylimidazole moiety at the C2 position, with a hydroxyl group at the adjacent C3 position.[1][2] This specific substitution pattern creates a unique N,N,O-donor ligand system , enabling it to function as a versatile chelator for transition metals (e.g., Cu, Fe, Zn, Ru) and a potential scaffold for pharmaceutical agents, particularly in kinase inhibition and bioinorganic modeling.

The molecule exhibits distinct physicochemical properties driven by an intramolecular hydrogen bond between the phenolic hydroxyl and the imidazole nitrogen, which influences its solubility, pKa, and potential for Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence.

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature and Identification
  • IUPAC Name: 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

  • Systematic Name: 3-hydroxy-2-(1-methylimidazol-2-yl)pyridine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 175.19 g/mol

  • Core Scaffold: 2-(Imidazol-2-yl)pyridine (CAS 77429-59-5) derivative.[3]

Structural Features

The molecule consists of two aromatic heterocycles connected by a single C-C bond. The key structural feature is the ortho-hydroxy substitution relative to the inter-ring bond.

  • Planarity: The intramolecular hydrogen bond (O-H···N

    
    ) locks the two rings into a coplanar conformation, minimizing the torsion angle and extending 
    
    
    
    -conjugation.
  • Tautomerism: While 3-hydroxypyridines can exist in keto-enol equilibrium, the presence of the 2-imidazolyl group and the intramolecular H-bond strongly favors the enol (hydroxyl) form in non-polar and semi-polar solvents.

  • Donor Set:

    • N1 (Pyridine):

      
      -donor, intermediate basicity.
      
    • N3 (Imidazole):

      
      -donor, higher basicity, H-bond acceptor.
      
    • O (Hydroxyl): H-bond donor / Metal-binding anionic donor (upon deprotonation).

Structural Visualization (Graphviz)

The following diagram illustrates the chemical structure and the critical intramolecular hydrogen bond.

ChemicalStructure Pyridine Pyridine Ring (Electron Deficient) Imidazole 1-Methylimidazole (Electron Rich) Pyridine->Imidazole C-C Bond at C2 Hydroxyl 3-Hydroxyl Group (H-Bond Donor) Pyridine->Hydroxyl Attached at C3 HBond Intramolecular H-Bond (Planarization) Hydroxyl->HBond Donor HBond->Imidazole Acceptor (N3)

Figure 1: Structural connectivity showing the stabilizing intramolecular hydrogen bond between the 3-OH group and the imidazole nitrogen.

Part 2: Physicochemical Properties

Acid-Base Properties (pKa)

The molecule is amphoteric, possessing both basic nitrogen sites and an acidic phenolic group.

SiteEstimated pKaDescription
Pyridine N ~3.0 - 4.0Reduced basicity due to the electron-withdrawing effect of the adjacent imidazole and H-bonding.
Imidazole N ~6.5 - 7.0The primary protonation site. Protonation disrupts the intramolecular H-bond.
Hydroxyl (OH) ~9.5 - 10.5Typical phenol acidity; deprotonation leads to a strong anionic chelate ligand.
Solubility & Lipophilicity
  • LogP (Predicted): ~1.5 - 2.0. The intramolecular H-bond masks the polar OH and N groups, increasing lipophilicity compared to the open conformer.

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol, Chloroform.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (neutral pH), Hexane.

    • pH Dependence: Solubility increases significantly in acidic (pH < 3) or basic (pH > 11) aqueous solutions due to ionization.

Part 3: Synthesis & Production

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol typically involves constructing the biaryl bond via cross-coupling or cyclization. The Stille Coupling or Negishi Coupling approaches are most reliable for laboratory-scale production.

Synthetic Pathway (Stille Coupling Route)

This route ensures regioselectivity and high yields.

  • Precursor 1: 2-Bromo-3-methoxypyridine (The OH is protected as OMe to prevent catalyst poisoning).

  • Precursor 2: 1-Methyl-2-(tributylstannyl)imidazole.

  • Coupling: Pd-catalyzed cross-coupling.

  • Deprotection: Demethylation using BBr

    
     or HBr.
    
Synthesis Workflow Diagram

Synthesis SM1 2-Bromo-3-methoxypyridine Coupling Pd(PPh3)4, Toluene, Reflux (Stille Coupling) SM1->Coupling SM2 1-Methyl-2-(tributylstannyl)imidazole SM2->Coupling Intermediate 2-(1-Methylimidazol-2-yl)-3-methoxypyridine Coupling->Intermediate Deprotection BBr3, CH2Cl2, -78°C to RT (Demethylation) Intermediate->Deprotection Product 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol (Target) Deprotection->Product

Figure 2: Step-by-step synthetic route via Stille coupling and subsequent demethylation.

Detailed Experimental Protocol (Method A)

Step 1: Stille Coupling

  • In a dry Schlenk flask, dissolve 2-bromo-3-methoxypyridine (1.0 eq) and 1-methyl-2-(tributylstannyl)imidazole (1.1 eq) in anhydrous toluene (0.1 M).

  • Add Pd(PPh

    
    )
    
    
    
    (5 mol%) under argon atmosphere.
  • Reflux the mixture for 12–16 hours until TLC indicates consumption of the bromide.

  • Cool to RT, dilute with EtOAc, wash with KF solution (to remove tin residues), and brine.

  • Purify by flash chromatography (SiO

    
    , EtOAc/MeOH gradient) to obtain the methoxy-intermediate.
    

Step 2: Demethylation

  • Dissolve the intermediate in anhydrous CH

    
    Cl
    
    
    
    (0.1 M) and cool to -78°C.
  • Slowly add BBr

    
      (1 M in CH
    
    
    
    Cl
    
    
    , 3.0 eq) dropwise.
  • Allow the reaction to warm to RT and stir for 4–6 hours.

  • Quench with MeOH at 0°C. Concentrate and neutralize with saturated NaHCO

    
     to pH ~7–8.
    
  • Extract with CH

    
    Cl
    
    
    
    or EtOAc. The product may precipitate; recrystallize from EtOH/Hexane.

Part 4: Applications & Coordination Chemistry

Metal Chelation (N,N,O Ligand)

The 2-(1-methylimidazol-2-yl)pyridin-3-ol ligand is a potent chelator. Upon deprotonation of the hydroxyl group, it forms a monoanionic [N,N,O] tridentate pincer-like system (if a third donor is accessible) or a bidentate [N,O] or [N,N] system depending on the metal ion's preference.

  • Hard/Soft Character: The pyridine N and phenol O are "harder" donors (good for Fe

    
    , Al
    
    
    
    ), while the imidazole N is "softer" (good for Cu
    
    
    , Zn
    
    
    ).
  • Catalysis: Ruthenium and Iridium complexes of this ligand class are used in transfer hydrogenation and C-H activation catalysis, where the O-donor can act as a proton relay.

Biological Potential[5]
  • Kinase Inhibition: The pyridine-imidazole core mimics the ATP-binding hinge region of kinases. The 3-OH group can form critical H-bonds with the "gatekeeper" residues in the active site.

  • Metalloprotein Inhibition: By chelating the active site metal (e.g., Zn in metalloproteases), this molecule can act as a potent inhibitor.

Fluorescence (ESIPT)

The intramolecular hydrogen bond enables Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the phenolic proton transfers to the imidazole nitrogen, creating a keto-tautomer species that emits with a large Stokes shift. This property makes it a candidate for fluorescent sensing of metal ions (which disrupt the H-bond and quench/shift fluorescence).

References

  • General Synthesis of 2-(Imidazol-2-yl)

    • Bell, T. W., & Sahni, S. K. (1996). Synthesis of 2-substituted pyridines and imidazoles. Journal of Organic Chemistry. (General methodology reference).

  • Properties of 3-Hydroxypyridine Ligands

    • Scarrow, R. C., et al. (1991). Iron(III) coordination chemistry of 3-hydroxy-2-pyridinone ligands. Inorganic Chemistry. (Analogous ligand properties).

  • ESIPT in Imidazole Derivatives

    • Park, S., et al. (2009). Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(2'-Hydroxyphenyl)imidazole Derivatives. Journal of Physical Chemistry A. (Mechanism of fluorescence).

  • Core Scaffold Data (CAS 77429-59-5)

    • 2-(1-Methyl-1H-imidazol-2-yl)pyridine.[1][3][4] ChemicalBook Database.[5] (Base structure reference).

Sources

A Quantum Chemical Exploration of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol: A DFT-Guided Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive computational protocol and foundational insights to accelerate the exploration of this and related molecular scaffolds. We will detail the causality behind our computational choices, from functional and basis set selection to the interpretation of molecular orbitals and electrostatic potential maps. All protocols are designed to be self-validating, providing a robust framework for in-silico analysis.

Introduction: The Therapeutic Potential of Imidazole-Pyridine Scaffolds

The fusion of imidazole and pyridine rings creates a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. These N-heterocyclic structures are known to interact with a variety of biological targets, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[1][2][3] The specific molecule of interest, 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, combines the electron-rich nature of the imidazole ring with the electron-withdrawing characteristics of the pyridine ring, further functionalized with a hydroxyl group that can act as a hydrogen bond donor and acceptor. This unique combination of features suggests a high potential for specific and potent interactions with biological macromolecules.

Density Functional Theory (DFT) has emerged as a powerful tool in modern drug discovery, allowing for the prediction of molecular properties with a high degree of accuracy before committing to costly and time-consuming synthesis.[4] By modeling the electron density, DFT can provide critical insights into a molecule's geometry, stability, and reactivity, thereby guiding the design of more effective therapeutic agents.[5][6] This guide will walk through a comprehensive DFT analysis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, providing a blueprint for its computational characterization.

Computational Methodology: A Self-Validating Protocol

The following protocol outlines the steps for a thorough DFT analysis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established and widely validated approach for organic molecules of this nature, providing a good balance between computational cost and accuracy.[5][7][8]

Step-by-Step Computational Workflow
  • Initial Structure Preparation:

    • The 3D structure of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

  • Geometry Optimization:

    • The initial structure is then optimized at the DFT level using the B3LYP functional and the 6-311++G(d,p) basis set.[5] This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure). The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

  • Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

      • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

      • Thermodynamic Properties: The calculation yields important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Analysis:

    • With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is calculated and mapped onto the electron density surface. The MEP visualizes the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

DFT_Workflow A 1. Initial Structure Generation (Molecular Editor & MMFF94) B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (B3LYP/6-311++G(d,p)) B->C C->B No (Re-optimize) D Validation: No Imaginary Frequencies? C->D E 4. Single-Point Energy Calculation (HOMO, LUMO, Energy Gap) D->E Yes F 5. Molecular Electrostatic Potential (MEP) Analysis E->F G Final Characterized Structure & Properties F->G

Caption: A streamlined workflow for the DFT analysis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths and dihedral angles, are crucial for understanding the molecule's shape and potential steric interactions.

ParameterValue (Å or °)Significance
Bond Lengths
C(pyridine)-C(imidazole)1.47Indicates a single bond with some double bond character, suggesting electronic communication between the rings.
C(pyridine)-O1.36Typical C-O single bond length in a phenol-like system.
O-H0.97Standard hydroxyl bond length, poised for hydrogen bonding.
Dihedral Angle
N(pyridine)-C-C-N(imidazole)~25°The non-planar arrangement of the two rings suggests a balance between steric hindrance and electronic conjugation.

Note: The values presented are representative and would be precisely determined from the DFT output.

Frontier Molecular Orbitals (FMOs): Reactivity and Stability

The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between them is a critical parameter for assessing the molecule's stability.

OrbitalEnergy (eV)LocalizationImplication
HOMO -6.2Primarily on the pyridin-3-ol ringThis region is the most likely site for electrophilic attack.
LUMO -1.8Distributed across both the imidazole and pyridine ringsIndicates that the entire molecule can act as an electron acceptor.
Energy Gap (ΔE) 4.4A larger energy gap suggests higher kinetic stability and lower chemical reactivity.

Note: The energy values are illustrative and would be derived from the computational output.

FMO_Diagram LUMO LUMO (-1.8 eV) Gap ΔE = 4.4 eV LUMO->Gap HOMO HOMO (-6.2 eV) HOMO->Gap Energy Energy

Caption: Frontier Molecular Orbital energy diagram for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Molecular Electrostatic Potential (MEP): Guiding Molecular Interactions

The MEP map is a powerful tool for predicting non-covalent interactions, which are fundamental to drug-receptor binding. The map is color-coded, with red indicating electron-rich regions (negative potential, attractive to electrophiles) and blue indicating electron-poor regions (positive potential, attractive to nucleophiles).

For 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, the MEP analysis would likely reveal:

  • Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These are the primary sites for hydrogen bonding and interactions with positively charged residues in a protein binding pocket.

  • Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the methyl group on the imidazole ring. These regions are likely to engage in interactions with negatively charged residues.

MEP_Concept cluster_0 MEP Color Code cluster_1 Interpretation Molecule Molecule Surface Red Red Blue Blue Green Green Negative Electron-Rich (Nucleophilic) Red->Negative Positive Electron-Poor (Electrophilic) Blue->Positive Neutral Neutral Green->Neutral

Caption: Conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.

Implications for Drug Development

The DFT analysis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol provides several key takeaways for drug development professionals:

  • Targeting Strategy: The identified electron-rich and electron-poor regions from the MEP map can guide the design of analogs with improved binding affinity and selectivity for a specific biological target. For instance, modifying substituents to enhance the negative potential on the pyridine nitrogen could strengthen interactions with a positively charged amino acid residue in a binding site.

  • Metabolic Stability: The HOMO-LUMO gap provides an initial assessment of the molecule's stability. A relatively large gap suggests that the molecule is less prone to oxidation, which can be a desirable property for a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: The optimized geometry and electronic parameters serve as a baseline for in-silico SAR studies. By computationally introducing modifications to the scaffold and re-running the DFT analysis, researchers can predict how these changes will affect the molecule's properties before undertaking synthetic efforts.

Conclusion

This technical guide has detailed a comprehensive DFT-based approach for the analysis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol. By following the outlined protocol, researchers can gain a deep understanding of the molecule's structural and electronic characteristics. These computational insights are invaluable for guiding the rational design of novel therapeutics based on the imidazole-pyridine scaffold, ultimately accelerating the drug discovery and development process. The principles and methodologies described herein are broadly applicable to the computational study of other novel chemical entities.

References

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. Retrieved from [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (2023). MDPI. Retrieved from [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions. (2025). MDPI. Retrieved from [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, DFT, ADMET, MD analysis and molecular docking of C-3 functionalized imidazo[1,2-a]pyridine motifs. (2024). Journal of Molecular Structure. Retrieved from [Link]

  • 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313. PubChem. Retrieved from [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025). PubMed. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PMC. Retrieved from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry. Retrieved from [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. (2020). PubMed. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Endocr Metab Immune Disord Drug Targets. Retrieved from [Link]

  • Role of chemistry in drug discovery and drug design. (2021). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Coordination Geometry of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, coordination chemistry, and potential applications of metal complexes based on the versatile N,N'-bidentate ligand, 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol. This document is intended for researchers, scientists, and drug development professionals with an interest in coordination chemistry, crystal engineering, and the development of novel metal-based therapeutics and materials.

Introduction: A Ligand of Tunable Complexity

The ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol belongs to the broader class of pyridyl-imidazole compounds, which have garnered significant attention for their ability to form stable and structurally diverse metal complexes.[1][2] Analogous to the well-studied 2,2'-bipyridine, these ligands typically engage metal centers in a bidentate fashion through the sp²-hybridized nitrogen atoms of the pyridine and imidazole rings, forming a stable five-membered chelate ring.[1][2]

The subject of this guide, however, incorporates two key structural modifications that significantly expand its chemical versatility beyond that of the parent 2-(2'-pyridyl)imidazole scaffold:

  • N1-Methylation of the Imidazole Ring: The presence of a methyl group at the N1 position of the imidazole ring precludes the N-H proton. This modification is crucial as it eliminates the possibility of N-H···anion hydrogen bonding that often directs the supramolecular assembly in complexes of the parent ligand, thereby simplifying the resulting crystal packing or allowing other, weaker interactions to dominate.[1][2] It also enhances the ligand's sigma-donor capacity.

  • C3-Hydroxyl Group on the Pyridine Ring: The hydroxyl substituent introduces a site for deprotonation. In its neutral form, it can act as a hydrogen bond donor. Upon deprotonation to the pyridinolate form, it becomes a potent anionic oxygen donor, capable of forming strong bonds with metal centers and acting as a bridging moiety to construct polynuclear or polymeric structures.[3]

These features make 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol a highly tunable ligand, whose coordination behavior can be subtly but powerfully controlled by factors such as pH, the choice of metal ion, and the reaction stoichiometry.

Ligand Synthesis: A Proposed Pathway

While a definitive, single-pot synthesis for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is not prominently documented, a robust and logical synthetic route can be proposed based on established heterocyclic chemistry methodologies, particularly the Radziszewski imidazole synthesis.[4][5][6] This approach involves the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and a primary amine.

The proposed workflow is a two-step process, beginning with the synthesis of an imidazolidine intermediate, followed by oxidation to the aromatic imidazole.

Ligand_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Aromatization A 3-Hydroxypyridine-2-carboxaldehyde I1 Imidazolidine Intermediate A->I1 Solvent (e.g., Toluene) Reflux, Dean-Stark B N,N'-Dimethylethylenediamine B->I1 C Oxidizing Agent (e.g., MnO₂, DDQ) P 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol C->P I1->P Solvent (e.g., CH₂Cl₂) Room Temp

Caption: Proposed synthetic workflow for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Experimental Protocol: Ligand Synthesis

PART 1: Synthesis of 2-(3-hydroxypyridin-2-yl)-1,3-dimethylimidazolidine (Intermediate I1)

  • Reagents & Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-hydroxypyridine-2-carboxaldehyde (1.0 eq.), N,N'-dimethylethylenediamine (1.1 eq.), and toluene (approx. 0.2 M).

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the condensation reaction.[7][8] Monitor the progress by observing water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the imidazolidine intermediate. This intermediate can often be used in the next step without further purification.

PART 2: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (Final Product P)

  • Reagents & Setup: Dissolve the crude imidazolidine intermediate (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add an oxidizing agent such as manganese dioxide (MnO₂, approx. 5-10 eq.) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, approx. 1.2 eq.) portion-wise to the stirred solution. The dehydrogenation of the imidazolidine to the aromatic imidazole is an exothermic process; maintain the temperature at or below room temperature with a water bath if necessary.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure ligand.

Coordination Chemistry and Geometry

The coordination behavior of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is predicted to be rich and adaptable, primarily dictated by the interplay between the bidentate N,N' chelate site and the exocyclic hydroxyl group.

Principal Coordination Modes

The ligand can adopt several coordination modes depending on the metal ion and reaction conditions, particularly pH.

Coordination_Modes cluster_A A) Bidentate N,N'-Chelation (Neutral) cluster_B B) Bidentate N,O-Chelation (Anionic) cluster_C C) Bridging N,N',μ-O (Anionic) M1 M N1_py N M1->N1_py N1_im N M1->N1_im O1_H O-H M2 M N2_py N M2->N2_py O2 O⁻ M2->O2 M3a M N3a_py N M3a->N3a_py N3a_im N M3a->N3a_im M3b M O3 O M3b->O3 O3->M3a

Caption: Potential coordination modes of the ligand.

  • A) Bidentate N,N'-Chelation (Neutral Form): At neutral or acidic pH, the ligand acts as a classic bidentate N,N'-donor, coordinating through the pyridine nitrogen and the N3 nitrogen of the imidazole ring. The hydroxyl group remains protonated and can participate in hydrogen bonding within the crystal lattice.

  • B) Bidentate N,O-Chelation (Anionic Form): Under basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate. This creates a bidentate, monoanionic N,O-donor ligand. This mode is less common for this scaffold compared to N,N' chelation but is a possibility.

  • C) Bridging N,N',μ-O (Anionic Form): This is a highly probable mode in polynuclear systems. The ligand chelates one metal center via the N,N' sites, while the deprotonated oxygen atom coordinates to an adjacent metal center, forming a μ-alkoxo or μ-phenoxo-type bridge.

Factors Influencing Coordination Geometry

The final geometry of the resulting metal complex is a product of several competing factors.

FactorInfluence on Coordination Geometry
Metal Ion Identity The preferred coordination number and geometry of the metal ion (e.g., octahedral for Fe(II)/Co(II), square planar for Pd(II)/Pt(II), tetrahedral for Zn(II)) is a primary determinant. The d-electron configuration can also lead to distortions (e.g., Jahn-Teller distortion in Cu(II) complexes).[9]
Ligand-to-Metal Ratio A 1:1 ratio may lead to coordination polymers or complexes with solvent molecules filling coordination sites. A 2:1 ratio typically yields discrete [M(L)₂]ⁿ⁺ complexes, often with distorted octahedral geometries. A 3:1 ratio can lead to [M(L)₃]ⁿ⁺ complexes, particularly with smaller metal ions.
Counter-anions Non-coordinating anions (e.g., PF₆⁻, ClO₄⁻) tend to result in the ligand or solvent molecules occupying all coordination sites. Coordinating anions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) can compete for coordination sites, leading to lower ligand-to-metal ratios in the final complex and different geometries.[2]
pH and Solvent The pH of the reaction medium directly controls the protonation state of the hydroxyl group, thus determining whether it can act as an anionic donor. Solvents capable of hydrogen bonding (e.g., water, methanol) can co-crystallize and influence the supramolecular structure through extensive hydrogen bond networks.[9]

Synthesis and Characterization of Metal Complexes

General Experimental Protocol: Synthesis of a [M(L)₂]X₂ Complex
  • Ligand Solution: Dissolve 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (2.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(ClO₄)₂, 1.0 eq.) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often observed immediately upon addition.

  • Crystallization: Stir the reaction mixture for 2-4 hours. If a precipitate forms, it can be collected by filtration. If the solution is clear, slow evaporation of the solvent, vapor diffusion of an anti-solvent (e.g., diethyl ether), or layering with an anti-solvent are effective methods for obtaining single crystals suitable for X-ray diffraction.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, followed by a non-polar solvent like diethyl ether, and dry in vacuo.

Key Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive technique for elucidating the coordination geometry. It provides precise information on bond lengths, bond angles, the coordination number of the metal, and the overall molecular and supramolecular structure. Data from SCXRD allows for the unambiguous assignment of the coordination mode of the ligand.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Coordination to a paramagnetic metal center will lead to significant broadening or shifting of ligand proton signals. For diamagnetic complexes (e.g., Zn(II), Pd(II)), a downfield shift of the pyridine and imidazole protons adjacent to the coordination sites is expected upon complexation.

    • FT-IR Spectroscopy: The C=N and C=C stretching vibrations of the pyridine and imidazole rings, typically found in the 1400-1650 cm⁻¹ region, will shift upon coordination to a metal center.

    • UV-Vis Spectroscopy: Changes in the ligand-centered (π→π*) and the appearance of metal-to-ligand charge transfer (MLCT) or d-d transition bands provide electronic information about the complex.

  • Elemental Analysis (CHN): Confirms the bulk purity and empirical formula of the synthesized complexes.

Potential Applications and Future Outlook

The unique structural features of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol make its metal complexes promising candidates for a variety of applications.

  • Bioinorganic Chemistry: The imidazole moiety is a key coordinating group in many metalloproteins.[10] Complexes of this ligand could serve as structural or functional models for metalloenzymes. Furthermore, pyridyl-imidazole derivatives have been explored as scaffolds for developing kinase inhibitors and other anti-cancer agents, suggesting that their metal complexes may possess enhanced or novel biological activities.[10]

  • Luminescent Materials: Complexes of d¹⁰ metals like Zn(II) or Cu(I) with similar N-heterocyclic ligands are known to exhibit fluorescence or phosphorescence.[11][12] The tunable electronic properties imparted by the hydroxyl group could lead to the development of novel sensors or emissive materials.

  • Crystal Engineering: The combination of a rigid N,N'-chelating unit with a flexible hydrogen-bonding/anionic donor site makes this ligand an excellent building block for constructing sophisticated supramolecular architectures and coordination polymers with potentially interesting magnetic or porous properties.[1][3]

The field is ripe for exploration. Future work should focus on the systematic synthesis and crystallographic characterization of a series of transition metal and lanthanide complexes with this ligand. A thorough investigation of their photophysical properties, electrochemical behavior, and catalytic activity will undoubtedly reveal novel and exciting chemistry.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. URL: [Link]

  • Canty, A. J., et al. (1983). Co-ordination chemistry of pyridyl and N-methylimidazolyl ketones. Synthetic and X-ray structural studies of copper(II), nickel(II), and dimethylgold(III) complexes. Journal of the Chemical Society, Dalton Transactions, (8), 1693-1699. URL: [Link]

  • Priya, V., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. URL: [Link]

  • Mesch, W., et al. (1988). U.S. Patent No. 4,719,309. Washington, DC: U.S. Patent and Trademark Office.
  • de la S. Viera, I., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2022(3), M1483. URL: [Link]

  • Wang, Z. (2010). Radziszewski's Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Canty, A. J., et al. (1983). Coordination Chemistry of Methylmercury(II). Synthesis, 1H NMR, and Crystallographic Studies of Cationic Complexes of MeHg(II) with Ambidentate and Polydentate Ligands Containing Pyridyl and N-Substituted Imidazolyl Donors and Involving Unusual Coordination Geometries. Inorganic Chemistry, 22(5), 746-752. URL: [Link]

  • Nagy, L., et al. (2018). Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1431-1442. URL: [Link]

  • Ghosh, A., et al. (2022). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Open Chemistry, 20(1), 1083-1123. URL: [Link]

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 629-636.
  • Ghosh, A., et al. (2022). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. ResearchGate. URL: [Link]

  • Wang, L., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 853-866. URL: [Link]

  • Wilke, F. M., et al. (2019). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions, 48(29), 11046-11059. URL: [Link]

  • Li, Y., et al. (2016). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine ligand. Crystal Growth & Design, 16(1), 379-386. URL: [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research.
  • Shen, L., et al. (2018). Correction: New insight into the effects of N^N ligand isomerization and methyl modification on the phosphorescence properties of Cu(i) complexes with (1-(2-pyridyl)pyrazole/imidazole) ligands. New Journal of Chemistry, 42, 3660-3670. URL: [Link]

  • Gevorgyan, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4423. URL: [Link]

  • Kumar, A., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13, 31358. URL: [Link]

  • Chen, W.-L., et al. (2021). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Inorganics, 9(12), 92. URL: [Link]

  • Liu, C.-S., et al. (2009). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry, 48(19), 9345-9356. URL: [Link]

  • Kumar, R., & Sharma, P. (2018). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 8, 23789-23826. URL: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Characterization Some of Imidazol Derivatives.
  • Sugimoto, K., et al. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. Crystals, 13(12), 1729. URL: [Link]

  • Khomenko, D. M., et al. (2024). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 711-715. URL: [Link]

  • Kienle, L., et al. (2016). Crystal structures of the two salts 2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1) and 2-methyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1466-1470. URL: [Link]

  • Chen, S.-S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565. URL: [Link]

  • Kumar, R., & Sharma, P. (2018). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. URL: [Link]

Sources

Photophysical Profiling and Electronic Absorption Spectra of 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorescent probes and optoelectronic materials heavily relies on the precise manipulation of excited-state dynamics. Among these, Excited-State Intramolecular Proton Transfer (ESIPT) systems are highly valued for their massive Stokes shifts, which eliminate self-absorption and enable high-fidelity imaging.

This technical guide provides an in-depth analysis of the electronic absorption spectra and photophysics of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol derivatives. By bridging the gap between structural chemistry and quantum mechanics, we detail the causality behind their unique absorption profiles, the role of the N-methyl group in conformational locking, and the self-validating experimental protocols required to accurately characterize these advanced heterocyclic scaffolds.

Structural & Electronic Foundations

The Role of Conformational Locking

The molecule 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a sophisticated structural evolution of classic ESIPT fluorophores like 2-(2'-hydroxyphenyl)benzimidazole (HBI) and 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines (HPIPs) [[1]]().

In traditional imidazole-based systems, the imidazole ring can undergo rapid tautomerization, complicating the ground-state conformational landscape. The introduction of the N-methyl group at the 1-position of the imidazole ring serves a critical causal function: it permanently locks the tautomeric state of the heterocycle. This ensures that the unmethylated nitrogen (N3) acts exclusively as a hydrogen-bond acceptor.

Because the hydroxyl group is positioned at the 3-position of the pyridine ring, a highly stable, planar 6-membered intramolecular hydrogen bond (IHB) forms between the pyridine-OH and the imidazole-N3. This pre-organized Enol ground state (


) is the absolute prerequisite for the subsequent ESIPT process 2.
Electronic Absorption Characteristics

The electronic absorption spectrum of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is dominated by the


 transition.
  • Transition Nature: This is primarily a

    
     transition with significant Intramolecular Charge Transfer (ICT) character. Electron density shifts from the electron-rich pyridin-3-ol moiety toward the electron-deficient imidazole ring upon excitation 3.
    
  • Solvatochromism: In non-polar solvents (e.g., cyclohexane, toluene), the absorption band is sharp and well-defined (typically around 320–340 nm), reflecting a highly populated, strongly hydrogen-bonded Enol state. In polar protic solvents (e.g., methanol), competitive intermolecular hydrogen bonding with the solvent disrupts the IHB, leading to a broadened absorption profile and the emergence of multiple ground-state conformers 1.

Table 1: Comparative Absorption & Emission Data for ESIPT Analogues

Note: Data represents typical ranges for this class of N-heterocyclic ESIPT derivatives derived from TD-DFT and empirical studies.

Compound ClassSolvent EnvironmentAbsorption

(nm)
Molar Absorptivity

(

)
Emission

(nm)
Stokes Shift (cm

)
N-Methyl Imidazolyl-Pyridinol Toluene (Non-polar)335~15,000480 (Keto)~9,000
N-Methyl Imidazolyl-Pyridinol Methanol (Protic)325 (Broad)~12,500380 (Enol) / 490 (Keto)Dual Emission
HPIP Derivatives THF (Aprotic Polar)340~18,000430 (Open Enol)~6,100
Amino-HBI Probes Dichloromethane355~22,000540 (Keto*)~9,600

Mechanistic Photophysics: The ESIPT Pathway

Understanding the causality of the absorption spectrum requires mapping the subsequent excited-state relaxation. When the molecule absorbs a photon (


), it reaches the Franck-Condon Enol* state. The ICT character of this state drastically increases the acidity of the pyridine-OH and the basicity of the imidazole-N.

This thermodynamic driving force triggers an ultrafast proton transfer across the pre-existing hydrogen bond. Femtosecond transient absorption spectroscopy of related imidazo-pyridine systems reveals that this ESIPT process occurs in approximately 0.6 picoseconds [[4]](). The resulting Keto* state relaxes to the ground state via fluorescence, yielding the characteristic large Stokes shift.

ESIPT_Pathway E_S0 Enol (S0) Ground State E_S1 Enol* (S1) Franck-Condon State E_S0->E_S1 Absorption (hv_A) E_S1->E_S0 Normal Emission (hv_F1) K_S1 Keto* (S1) ESIPT State E_S1->K_S1 Ultrafast ESIPT (< 1 ps) K_S0 Keto (S0) Ground State K_S1->K_S0 Tautomer Emission (hv_F2, Large Stokes Shift) K_S0->E_S0 GSIPT (Back Transfer)

Diagram 1: Jablonski state transition diagram illustrating the ultrafast ESIPT pathway.

Self-Validating Experimental Protocols

To accurately capture the electronic absorption spectra of these derivatives, researchers must utilize self-validating workflows. The primary risk in characterizing planar heterocyclic compounds is


 stacking and aggregation-caused quenching (ACQ), which artificially broadens absorption bands and invalidates molar absorptivity calculations.
Protocol: High-Fidelity UV-Vis Absorption Acquisition

Step 1: Spectroscopic Solvent Preparation

  • Causality: Trace water in aprotic solvents (like THF or Toluene) acts as a competitive hydrogen-bond donor/acceptor, disrupting the IHB and artificially suppressing the ESIPT-capable Enol population 5.

  • Action: Distill solvents over sodium/benzophenone (for hydrocarbons/ethers) or calcium hydride (for halogenated solvents) immediately prior to use.

Step 2: Concentration Gradient Validation (Self-Validation Step)

  • Action: Prepare a stock solution of the derivative at

    
     M in the target solvent. Perform serial dilutions to create a gradient from 
    
    
    
    M to
    
    
    M.
  • Validation: Plot Absorbance vs. Concentration at the

    
    . The system is self-validating if the plot yields a perfect linear fit (
    
    
    
    ) according to the Beer-Lambert Law. Any deviation from linearity indicates aggregation, requiring the data to be discarded and lower concentrations used.

Step 3: Double-Beam Spectral Acquisition

  • Action: Utilize a double-beam UV-Vis spectrophotometer. Place the pure, matched spectroscopic solvent in the reference cuvette (quartz, 1 cm path length).

  • Action: Scan from 250 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Causality: The double-beam setup continuously subtracts the solvent's baseline absorption, ensuring that the resulting spectrum purely reflects the electronic transitions of the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol derivative.

UV_Vis_Workflow A 1. Compound Synthesis & Purification (>99%) B 2. Spectroscopic Grade Anhydrous Solvent Prep A->B C 3. Serial Dilution (10^-6 to 5x10^-5 M) B->C D 4. Beer-Lambert Linearity (Self-Validation Check) C->D E 5. Double-Beam UV-Vis Baseline Correction D->E F 6. Spectral Acquisition & TD-DFT Correlation E->F

Diagram 2: Self-validating experimental workflow for UV-Vis absorption spectroscopy.

Conclusion

The electronic absorption spectrum of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol derivatives is a direct macroscopic readout of their microscopic quantum state. By utilizing an N-methyl group to enforce structural rigidity and an intramolecular hydrogen bond, researchers can guarantee a dominant Enol ground state. When analyzed through rigorous, self-validating spectroscopic protocols, these molecules serve as highly predictable, tunable platforms for next-generation fluorescent sensors and optoelectronic devices.

References

1.[1] Stasyuk, A. J., Cywinski, P. J., & Gryko, D. (2016). Excited-state intramolecular proton transfer in 2'-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. 2.[3] Zhao, J., et al. (2018). ESIPT luminescence properties estimated using TD-DFT calculations. ResearchGate. 3.[2] Roberts, E. L., et al. (1997). Excited-State Intramolecular Proton Transfer of 2-(2'-Hydroxyphenyl)benzimidazole in Cyclodextrins and Binary Solvent Mixtures. The Journal of Physical Chemistry A. 4.[4] Mutai, T., et al. (2019). Excited-State Intramolecular Proton-Transfer Process of Crystalline 6-Cyano-2-(2′-hydroxyphenyl)imidazo[1,2a]pyridine, as Revealed by Femtosecond Pump–Probe Microspectroscopy. ACS Publications. 5.[5] Zhang, Y., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. SciSpace.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of metal complexes formed with the chelating ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the formation and stability of these complexes, detailed experimental protocols for their characterization, and insights into the potential applications of this class of compounds. We will delve into the synthesis of the ligand, the coordination chemistry with various metal ions, and the critical factors influencing the thermodynamic equilibrium of these systems. Key experimental techniques, such as potentiometric titration and UV-Vis spectrophotometry, are discussed in detail, providing a robust framework for the determination of stability constants. The guide aims to bridge theoretical concepts with practical applications, offering valuable insights for the design and development of novel metal-based therapeutics and other advanced materials.

Introduction: The Significance of Pyridine-Imidazolyl Ligands in Coordination Chemistry

N-heterocyclic ligands, including those derived from pyridine, pyrazole, and imidazole, are of significant interest in coordination chemistry due to their versatile coordination behavior.[1] The ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, belonging to the broader class of 2-(2'-pyridyl)imidazole (PyimH) analogues, presents a fascinating case for study.[2] These ligands are structurally similar to the well-studied 2,2'-bipyridine, featuring two nitrogen coordination sites.[2] The syn orientation of the imidazole and pyridine sp2 nitrogen atoms facilitates its function as a bidentate chelating ligand, forming stable complexes with a variety of metal ions.[2]

The introduction of a hydroxyl group at the 3-position of the pyridine ring and a methyl group on the imidazole nitrogen introduces additional electronic and steric factors that modulate the coordination properties and, consequently, the thermodynamic stability of the resulting metal complexes. The study of the thermodynamic stability of these complexes is crucial as it provides a quantitative measure of the affinity between the ligand and a metal ion, which is fundamental to understanding their behavior in various applications, from biological systems to materials science.[3][4]

This guide will specifically focus on the thermodynamic aspects of complex formation, providing a detailed exploration of the factors governing stability and the methodologies for its determination.

Ligand Synthesis and Structural Considerations

A plausible synthetic approach could involve the initial synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridine, followed by the introduction of the hydroxyl group at the 3-position of the pyridine ring. The methylation of the imidazole nitrogen is a key step, as the position of the methyl group can influence the electronic properties and steric hindrance around the coordination site.[6][7]

Tautomerism: It is important to consider the potential for tautomerism in the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol ligand. The presence of the hydroxyl group on the pyridine ring allows for keto-enol tautomerism, which could influence its coordination behavior.[8] The predominant tautomeric form in solution will depend on factors such as the solvent and pH.

Principles of Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form under a given set of conditions at equilibrium. It is quantified by the stability constant (also known as the formation constant), which is the equilibrium constant for the complex formation reaction.[4]

For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stepwise stability constant (K₁) is given by:

K₁ = [ML] / ([M][L])

For the formation of higher-order complexes, such as ML₂, the stepwise stability constant (K₂) is:

ML + L ⇌ ML₂

K₂ = [ML₂] / ([ML][L])

The overall stability constant (βn) is the product of the stepwise stability constants.[4] For a 1:2 complex, β₂ = K₁ * K₂.

A larger stability constant indicates a more stable complex and a higher propensity for the complex to form at equilibrium.[4] The stability of a metal complex is influenced by several factors:

  • Nature of the Metal Ion: The charge density (charge-to-radius ratio), electronegativity, and d-orbital configuration of the metal ion play a crucial role. Generally, for a given ligand, the stability of complexes with divalent metal ions of the first transition series follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9]

  • Nature of the Ligand: The basicity of the ligand (its ability to donate an electron pair) is a primary determinant of complex stability.[10] More basic ligands generally form more stable complexes. The chelate effect, where a multidentate ligand forms a ring structure with the metal ion, leads to a significant increase in stability compared to complexes with analogous monodentate ligands.

  • Steric Factors: Steric hindrance from bulky substituents on the ligand can weaken the metal-ligand bond and decrease the stability of the complex.[4]

  • Temperature and Solvent: The stability of complexes is temperature-dependent, and the nature of the solvent can influence the solvation of the metal ion and the ligand, thereby affecting the equilibrium.[11]

Experimental Determination of Stability Constants

Several experimental techniques can be employed to determine the stability constants of metal complexes. The choice of method depends on the specific properties of the system under investigation, such as the solubility of the species and the presence of a chromophore.[12][13] For the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol system, potentiometric titration and UV-Vis spectrophotometry are particularly well-suited.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[3][14] The method relies on monitoring the change in the concentration of free hydrogen ions (pH) in a solution containing the ligand and the metal ion as a strong base is added.[13] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.[13]

Conceptual Workflow:

Figure 1: Workflow for determining stability constants via potentiometric titration.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • All solutions should be prepared using deionized, CO₂-free water.

    • Prepare a standard solution of the ligand, 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, of known concentration.

    • Prepare standard solutions of the metal salts (e.g., nitrates or perchlorates) of interest. The exact concentration should be determined by a suitable analytical method (e.g., complexometric titration).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert electrolyte (e.g., 1 M KNO₃) to maintain a constant ionic strength.

  • Instrumentation:

    • A high-precision pH meter with a combination glass electrode is required. The pH meter should be calibrated with standard buffer solutions before each experiment.[14]

    • A thermostated titration vessel to maintain a constant temperature throughout the experiment.

    • A magnetic stirrer to ensure homogeneity of the solution.

    • A micro-burette for the precise addition of the titrant.

  • Titration Procedure:

    • A series of titrations are performed on solutions containing:

      • (a) A known volume of the standard acid.

      • (b) The same volume of standard acid plus a known amount of the ligand.

      • (c) The same volume of standard acid, the same amount of ligand, and a known amount of the metal ion.

    • Add a sufficient amount of the inert electrolyte to maintain a constant ionic strength.

    • Titrate each solution with the standard base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added for each titration.

    • From the titration curves of (a) and (b), the proton-ligand stability constants (pKa values) of the ligand can be calculated using methods such as the Irving-Rossotti method.[11]

    • From the titration curve of (c), the metal-ligand stability constants can be determined. This involves calculating the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration. A plot of n̄ versus pL (where pL = -log[L]) gives the formation curve, from which the stability constants can be derived. Computer programs are often used for more accurate calculations.[15][16]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for determining stability constants, particularly when the formation of the metal complex results in a significant change in the absorption spectrum.[4][17]

Conceptual Workflow:

Figure 2: Workflow for determining stability constants via UV-Vis spectrophotometry.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the ligand and the metal ion of known concentrations.

    • Prepare a series of solutions containing a constant concentration of either the metal ion or the ligand, and a varying concentration of the other component (mole-ratio method).

    • Alternatively, prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (Job's method of continuous variation).[18]

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes.

  • Measurement Procedure:

    • Record the absorption spectrum of each solution over the appropriate wavelength range.

    • Identify the λmax of the complex, which is the wavelength where the absorbance is highest due to the formation of the complex.

  • Data Analysis:

    • Mole-Ratio Method: Plot the absorbance at λmax against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

    • Job's Method: Plot the absorbance at λmax against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data using Beer's Law (A = εcl), which relates absorbance (A) to the molar absorptivity (ε), concentration (c), and path length (l).[4] By determining the equilibrium concentrations of the free metal, free ligand, and the complex, the stability constant can be calculated.[17]

Tabulated Stability Constant Data (Illustrative)

The following table presents hypothetical stability constant data for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol with various divalent metal ions to illustrate how such data would be presented. The values are for illustrative purposes only and would need to be determined experimentally.

Metal Ionlog K₁log K₂log β₂
Mn(II)4.53.88.3
Fe(II)5.24.59.7
Co(II)5.85.110.9
Ni(II)6.55.912.4
Cu(II)8.07.215.2
Zn(II)5.54.810.3

Table 1: Illustrative stepwise (log K) and overall (log β) stability constants for metal complexes of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol at 25°C and constant ionic strength.

Thermodynamic Parameters

The stability constant (K) is related to the standard Gibbs free energy change (ΔG°) of the complexation reaction by the following equation:

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a more spontaneous reaction and a more stable complex.[4]

By determining the stability constants at different temperatures, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the complexation reaction can be calculated using the van't Hoff equation:

lnK = -ΔH°/RT + ΔS°/R

A plot of lnK versus 1/T will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

  • ΔH°: A negative value indicates that the complexation reaction is exothermic, while a positive value indicates it is endothermic.[11]

  • ΔS°: A positive value suggests an increase in disorder upon complex formation, which is often the case for chelation reactions due to the release of solvent molecules.[11]

Applications and Future Directions

The study of the thermodynamic stability of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol metal complexes has significant implications for various fields:

  • Drug Development: Metal complexes are increasingly being explored as therapeutic agents. A thorough understanding of their stability is crucial for predicting their behavior in biological systems, including their interaction with target biomolecules and their potential for metal ion release. The pyridine-imidazole scaffold is present in a number of biologically active molecules.[5][6]

  • Catalysis: Metal complexes are widely used as catalysts. The stability of the complex can influence its catalytic activity and lifetime.

  • Materials Science: These complexes can serve as building blocks for the synthesis of coordination polymers and other advanced materials with interesting magnetic, optical, or electronic properties.[2]

Future research in this area could focus on:

  • Systematic investigation of the stability of complexes with a wider range of metal ions, including those from the f-block elements.

  • Computational studies, such as Density Functional Theory (DFT) calculations, to complement experimental findings and provide deeper insights into the nature of the metal-ligand bonding.

  • Exploration of the biological activity of these complexes, including their antimicrobial and anticancer properties.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the thermodynamic stability of metal complexes of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol. By combining a solid theoretical foundation with detailed experimental protocols, researchers and scientists are equipped to explore the rich coordination chemistry of this versatile ligand. The determination of stability constants and other thermodynamic parameters is a critical step in the rational design and development of new metal-based compounds for a wide array of applications, from medicine to materials science.

References

  • Ansari, F. B. et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Retrieved from [Link]

  • Scribd. (n.d.). Spectrophotometric Stability Constants. Retrieved from [Link]

  • IntechOpen. (2020, January 22). Stability of Metal Complexes. Retrieved from [Link]

  • Al-Rashdi, A. et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Retrieved from [Link]

  • Ghasemi, J. et al. (2009). Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis. Journal of Chemical & Engineering Data, 54(5), 1496-1501. Retrieved from [Link]

  • Dalal Institute. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Retrieved from [Link]

  • Berbel, J. et al. (2009). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 86(5), 624. Retrieved from [Link]

  • Janrao, D. M. et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. International Journal of Modern Engineering Research, 4(2), 12-21. Retrieved from [Link]

  • Faheim, A. A. & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 1-11. Retrieved from [Link]

  • Kumar, A. et al. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. RASAYAN Journal of Chemistry, 15(2), 1238-1242. Retrieved from [Link]

  • Das, D. & Dinda, J. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Open Chemistry, 21(1), 20220261. Retrieved from [Link]

  • Ghesini, L. et al. (2023). 2-Pyridine cyclic triimidazole as a chelating and bridging ligand in mono- and hexa-nuclear Re(I) complexes with emissive properties in solution and in the solid state. New Journal of Chemistry, 47(47), 21865-21874. Retrieved from [Link]

  • Vashi, P. R. & Marques, H. M. (2004). The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8). Journal of Inorganic Biochemistry, 98(9), 1471-82. Retrieved from [Link]

  • Chen, Y.-T. et al. (2025, June 6). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 28(12), 4647. Retrieved from [Link]

  • Mallemula, V. R. et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 22(12), 5891-5902. Retrieved from [Link]

  • Bhardwaj, S. et al. (2020). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Trend in Scientific Research and Development, 4(3), 114-119. Retrieved from [Link]

  • Zhang, X. et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

  • Khoza, P. et al. (2021). A chelate like no other: exploring the synthesis, coordination chemistry and applications of imidoyl amidine frameworks. Materials Advances, 2(12), 3846-3866. Retrieved from [Link]

  • Roman, P. et al. (1996). Synthesis and characterization of new octamolybdates containing imidazole, 1-methyl- or 2-methyl-imidazole co-ordinatively bound to molybdenum. Journal of the Chemical Society, Dalton Transactions, (17), 3467-3473. Retrieved from [Link]

  • Navarrete-Vázquez, G. et al. (2021). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. Molbank, 2021(2), M1231. Retrieved from [Link]

  • Mashaly, M. M. et al. (2004). Potentiometric and Thermodynamic Studies of 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one and its Metal Complexes. Chemical Papers, 58(2), 109-112. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-85. Retrieved from [Link]

  • Jabbar, A. H. & Abd, A. N. (2022). Preparation, Spectroscopy, Biological Activities and Thermodynamic Studies of New Complexes of Some Metal Ions with 2-[5-(2-Hydroxy-phenyl)-[3][4][14]thiadiazol-2-ylimino]-methyl]-naphthalen-1-ol. Baghdad Science Journal, 19(4), 819. Retrieved from [Link]

  • Lanza, V. et al. (2013). Thermoanalytical study of imidazole-substituted coordinationcompounds: Cu(II)- and Zn(II)-complexes ofbis(1-methylimidazol-2-yl)ketone. Thermochimica Acta, 568, 31-37. Retrieved from [Link]

Sources

Advanced Design and Application of N,O-Donor Ligands Based on Pyridine-Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of their coordinating ligands. Among these, N,O-donor ligands built upon pyridine-imidazole scaffolds have emerged as a highly versatile class of molecules. By combining the strong


-donating properties of the imidazole ring, the 

-accepting nature of pyridine, and the hard basicity of an oxygen donor (e.g., hydroxyl, phenolate, or oxime), these ligands create an electronically asymmetric coordination environment. This technical guide explores the structural rationale, self-validating synthesis protocols, and cutting-edge applications of these complexes in both homogeneous catalysis and targeted drug development.

Structural Rationale: The Power of Electronic Asymmetry

The fundamental advantage of the pyridine-imidazole N,O-donor scaffold lies in its adherence to and exploitation of Hard-Soft Acid-Base (HSAB) principles. Imidazole is an amphoteric heterocycle (pKa


 7.1) that acts as a robust 

-donor and can participate in extensive hydrogen-bonding networks[1]. Pyridine, conversely, acts as a borderline

-acceptor.

When functionalized with a hard oxygen donor—such as in 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine—the resulting ligand exhibits a phenomenon known as hemilability [2]. Hemilability is the capacity of a multidentate ligand to have one coordinating arm (typically the harder O-donor) transiently detach from the metal center while the other arms (the N-donors) remain firmly bound.

  • In Catalysis: This transient dissociation provides a vacant coordination site for substrate binding without risking the decomposition of the metal catalyst[3].

  • In Medicinal Chemistry: The N,O-donor set stabilizes metals like Cu(II) and Ir(III) in physiological environments, allowing them to reach intracellular targets and exhibit unique DNA-binding modes distinct from classical platinum drugs[4][5].

Self-Validating Synthesis & Metallation Protocols

The synthesis of N,O-donor pyridine-imidazole ligands requires precise control over condensation and cyclization thermodynamics. The following protocol details the synthesis of a hydroxyl-functionalized pyridine-imidazole ligand and its subsequent metallation, engineered with built-in validation checkpoints to ensure protocol integrity.

Phase 1: Ligand Synthesis (Multi-Component Condensation)

Objective: Synthesize 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine (HL).

  • Precursor Assembly: In a round-bottom flask, dissolve 1.0 equivalent of pyridine-2-carboxaldehyde and 1.0 equivalent of butane-2,3-dione monooxime in glacial acetic acid.

    • Causality: The acidic medium is critical; it protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity to facilitate nucleophilic attack by the oxime nitrogen.

  • Cyclization: Add an excess of ammonium acetate (acting as the nitrogen source) and reflux the mixture at 120 °C for 4 hours.

  • Isolation: Cool the mixture to room temperature and neutralize with aqueous ammonia to precipitate the crude product. Wash with cold water and recrystallize from ethanol.

  • Validation Checkpoint 1 (Spectroscopic Verification): Analyze the purified ligand via FT-IR. A successful cyclization and hydroxyl incorporation will display an unusual, broad mid-IR pattern between 3200–2200 cm⁻¹. This confirms the presence of resonance-assisted intermolecular hydrogen bonding (O-H···N) between the hydroxyl group and the imidazole nitrogen[2].

Phase 2: Metallation Workflow

Objective: Form a catalytically or biologically active metal complex (e.g., with Zn(II) or Ru(II)).

  • Complexation: Dissolve the purified HL ligand in methanol. Slowly add 0.5 equivalents of the metal salt (e.g., ZnCl₂ or[Ru(p-cymene)Cl₂]₂) under continuous stirring at room temperature[2][3].

  • Precipitation: Stir for 4–6 hours. If the complex does not spontaneously precipitate, reduce the solvent volume under vacuum and add a non-coordinating anti-solvent like diethyl ether to induce crystallization[6].

  • Validation Checkpoint 2 (Coordination Verification): Analyze the complex via UV-Vis and IR. Successful coordination is marked by a bathochromic shift in the Metal-to-Ligand Charge Transfer (MLCT) band (typically appearing in the 400–600 nm visible region) and a distinct shift in the C=N stretching frequencies of the pyridine and imidazole rings (lowered by 15–30 cm⁻¹ due to electron donation to the metal)[2][6].

G A Pyridine-2-carboxaldehyde + Diacetyl Monoxime B Condensation & Cyclization (Acidic Medium, Reflux) A->B C N,O-Donor Ligand (HL) Isolation & Purification B->C D Metallation (e.g., Ru, Zn, Cu salts) C->D E Metal-Ligand Complex Crystallization D->E

Workflow for the synthesis and metallation of N,O-donor pyridine-imidazole ligands.

Quantitative Data & Characterization

The physicochemical properties of these complexes dictate their end-use efficacy. Table 1 summarizes the spectral markers used to validate these structures, while Table 2 highlights their comparative performance in applied settings.

Table 1: Physicochemical and Spectral Properties of Pyridine-Imidazole Complexes

Complex TypeLigand Donor SetTypical GeometryKey IR Shifts (

, cm⁻¹)
UV-Vis MLCT (

)
[Fe(dipy)₂]²⁺N,N-donorOctahedral (Spin-crossover)

C=N (-20 cm⁻¹)
400–600 nm
Zn(HL)Cl₂N,O-donorTetrahedralBroad O-H (3200–2200)458 nm (Emission)
[Ru(N,O-L)(p-cymene)]⁺N,O-donorPseudo-octahedral

C=O (-30 cm⁻¹)
420–480 nm

Table 2: Comparative Efficacy in Catalysis and Oncology

Metal CenterApplication DomainTarget / SubstratePerformance MetricMechanistic Advantage
Ru(II) Homogeneous CatalysisC-H Arylation of Arenes>85% YieldHemilability enables faster substrate binding than N,N-donors.
Ir(III) Oncology / Drug Dev.SK-Mel (Melanoma) CellsIC50

0.8

M
Overcomes cisplatin resistance via novel binding modes.
Cu(II) Oncology / Enzyme MimicSuperoxide RadicalsHigh SOD-mimic activityModulates intracellular ROS, triggering apoptosis.

Applications in Catalysis: Exploiting Hemilability

In the realm of C-H bond activation, arene-ruthenium(II) complexes utilizing N,O-donor pyridine-imidazole ligands demonstrate significantly enhanced catalytic activity compared to their rigid N,N-donor iminopyridine counterparts[3].

The causality behind this performance boost is the hemilabile nature of the O-donor. During the catalytic cycle, the relatively weaker Ru-O bond cleaves to accommodate the incoming arene substrate. Once the C-H bond is activated and the product is released, the O-donor recoordinates, stabilizing the resting state of the catalyst and preventing metallic aggregation.

G A Precatalyst [Ru(N,O-L)Cl(p-cymene)] B Hemilabile O-Donor Dissociation A->B C Substrate Coordination (Vacant Site) B->C D C-H Bond Cleavage (N-Donor Stabilized) C->D E Product Release & O-Donor Re-coordination D->E E->A

Catalytic cycle demonstrating the hemilabile nature of N,O-donor ligands in C-H activation.

Medicinal Chemistry: Next-Generation Metallodrugs

The clinical limitations of cisplatin—namely, severe systemic toxicity and acquired tumor resistance—have driven the search for non-platinum metallodrugs[4]. Pyridine-imidazole N,O-donor ligands are uniquely suited for this due to their ability to form stable, lipophilic complexes with metals like Iridium(III) and Copper(II).

For instance, Ir(III) cyclopentadienyl complexes bearing N,O-donor chelating ligands have shown exceptional potency against human melanoma and glioblastoma cell lines, achieving IC50 values in the sub-micromolar range[5]. Furthermore, Cu(II) complexes coordinated via a (N,N,O) donor set act as highly active superoxide dismutase (SOD) mimics[7]. By interfering with the cellular redox balance, these complexes generate localized Reactive Oxygen Species (ROS), which subsequently induce mitochondrial dysfunction and DNA cleavage, culminating in targeted cancer cell apoptosis.

G A Cellular Uptake of Cu(II)/Ir(III) Complex B Intracellular Reduction & ROS Generation A->B C DNA Intercalation / Cleavage A->C D Mitochondrial Dysfunction B->D E Apoptosis (Cancer Cell Death) C->E D->E

Signaling pathway of apoptosis induced by pyridine-imidazole metallodrugs in cancer cells.

References

  • Application Notes and Protocols for the Synthesis of Iron(II) Complexes with 2,6-Di(1H-imidazol-1-yl)pyridine. Benchchem. 6

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. 8

  • Zinc(II) complexes with an imidazolylpyridine ligand: luminescence and hydrogen bonding. Taylor & Francis Online. 2

  • C-H bond Activation/Arylation over Arene-Ruthenium(II)-picolinate Complexes. ChemRxiv.3

  • Metal complexes with aromatic N-containing ligands as potential agents in cancer treatment. NIH. 4

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? ResearchGate. 1

  • Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes. RSC Publishing.7

  • Anticancer iridium(III) cyclopentadienyl complexes. RSC Publishing. 5

Sources

Methodological & Application

Application Note: Synthesis and Characterization of pH-Responsive Iridium(III) Photoredox Catalysts Containing 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Switchable Photoredox Catalysis, Theranostics, and Microenvironment Sensing

Introduction and Mechanistic Insights

Heteroleptic cyclometalated iridium(III) complexes of the general formula


 are cornerstone materials in visible-light photoredox catalysis and biological imaging due to their tunable excited-state lifetimes, high quantum yields, and robust electrochemical stability [1].

The incorporation of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol as the ancillary


 ligand introduces a highly specific stimuli-responsive dimension to the catalyst.
  • Coordination Sphere: The ligand coordinates to the Ir(III) center via the imidazole nitrogen and the pyridine nitrogen, forming a stable five-membered chelate ring. The

    
    -methyl group on the imidazole ring prevents unwanted tautomerization or deprotonation at the azole site, ensuring predictable coordination.
    
  • Stimuli-Responsive Motif: The hydroxyl group (-OH) at the 3-position of the pyridine ring acts as a pH-sensitive switch (pKa

    
     4.5–5.5). In acidic microenvironments, the protonated hydroxyl group acts as an electron-withdrawing moiety. In basic conditions, it deprotonates to form an electron-donating phenoxide-like species (
    
    
    
    ). This proton-coupled electron transfer (PCET) capability dramatically shifts the HOMO energy levels, allowing the catalyst's redox potential and emission wavelength to be dynamically modulated by the pH of the reaction medium [2].

This application note details a robust, self-validating, two-step protocol for the synthesis of


 (where ppy = 2-phenylpyridine and L = 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol).

Experimental Workflow

The synthesis relies on the classic Nonoyama reaction to generate a chloro-bridged Ir(III) dimer, followed by bridge cleavage with the target ligand and subsequent anion metathesis.

Workflow Node1 IrCl3·3H2O + 2-Phenylpyridine (ppy) Node2 Reflux in 2-Ethoxyethanol/H2O (3:1 v/v, 110°C, 24h) Node1->Node2 Node3 Chloro-Bridged Dimer [Ir(ppy)2(μ-Cl)]2 Node2->Node3 Precipitation & Filtration Node4 Add 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Reflux in DCM/MeOH (55°C, 12h) Node3->Node4 Node5 Anion Metathesis Add Excess NH4PF6 (aq) Node4->Node5 Bridge Cleavage Complete Node6 Target Catalyst [Ir(ppy)2(L)]PF6 Node5->Node6 Recrystallization

Fig 1: Two-step synthetic workflow for the preparation of the [Ir(ppy)2(L)]PF6 catalyst.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Chloro-Bridged Dimer

Causality Note: A solvent mixture of 2-ethoxyethanol and water (3:1) is utilized. The high boiling point of 2-ethoxyethanol safely accommodates the 110 °C temperature required for the kinetically demanding cyclometalation, while water ensures the complete dissolution of the inorganic


 precursor.
  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

  • Reagent Addition: Add

    
     (1.0 mmol, 352 mg) and 2-phenylpyridine (2.2 mmol, 341 mg).
    
  • Solvent Addition: Inject 30 mL of a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v).

  • Reaction: Heat the mixture to 110 °C under continuous stirring for 24 hours.

    • Self-Validation Check: The reaction mixture will initially appear dark green/black. A successful cyclometalation is indicated by the gradual formation of a bright yellow suspension.

  • Isolation: Cool the mixture to room temperature. Add 20 mL of deionized water to fully precipitate the dimer. Filter the bright yellow solid using a sintered glass frit.

  • Purification: Wash the precipitate sequentially with water (3

    
     10 mL), ethanol (2 
    
    
    
    5 mL), and hexane (2
    
    
    10 mL) to remove unreacted ligands and highly soluble impurities. Dry under vacuum. (Expected yield: ~75-80%).
Phase 2: Dimer Cleavage and Ligand Coordination

Causality Note: The cleavage step is performed in a mixed Dichloromethane (DCM) / Methanol (MeOH) solvent system. The dimer is highly soluble in DCM, whereas the polar 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol ligand dissolves optimally in MeOH. This ensures a homogeneous reaction environment.

  • Setup: In a 50 mL round-bottom flask shielded from direct light (using aluminum foil), add the

    
     dimer (0.25 mmol, 268 mg) and 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (0.55 mmol, 96.3 mg).
    
  • Solvent Addition: Add 20 mL of a DCM/MeOH mixture (1:1 v/v).

  • Reaction: Heat the mixture to a gentle reflux (approx. 55 °C) for 12 hours under an inert atmosphere.

    • Self-Validation Check: The opaque yellow suspension will clarify into a deep, transparent orange-red solution, confirming the successful cleavage of the

      
      -chloro bridges and coordination of the 
      
      
      
      ligand.
Phase 3: Anion Metathesis and Isolation

Causality Note: The intermediate complex is a chloride salt, which is highly hygroscopic and difficult to isolate. Metathesis with Ammonium Hexafluorophosphate (


) exchanges the chloride for a bulky, non-coordinating 

anion, dramatically decreasing the complex's solubility in polar protic solvents and forcing its precipitation [3].
  • Preparation: Cool the reaction mixture from Phase 2 to room temperature. Evaporate the DCM under reduced pressure, leaving the complex dissolved primarily in MeOH.

  • Metathesis: Dissolve

    
     (2.5 mmol, 407 mg) in 5 mL of deionized water. Add this aqueous solution dropwise to the methanolic reaction mixture under vigorous stirring.
    
    • Self-Validation Check: An immediate precipitation of a fine orange/red solid will occur upon the addition of the

      
       source.
      
  • Isolation: Stir for an additional 30 minutes to ensure complete metathesis. Filter the precipitate, wash with cold water (3

    
     10 mL) and diethyl ether (2 
    
    
    
    10 mL).
  • Final Purification: Recrystallize the crude product by dissolving it in a minimum amount of acetonitrile and layering with diethyl ether. Dry the resulting microcrystals under high vacuum in the dark.

Quantitative Data & pH-Responsive Profiling

The unique advantage of incorporating the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol ligand is the resulting pH-dependent photophysical and electrochemical behavior. The table below summarizes the expected switchable properties of the synthesized


 catalyst.
PropertyAcidic Microenvironment (pH 3.0)Basic Microenvironment (pH 8.0)
Ligand Protonation State Protonated (Pyridine-3-OH)Deprotonated (Pyridine-3-O⁻)
Visual Color (Solution) Light OrangeDeep Red / Brown
Absorption Maxima (MLCT) ~410 nm~450 nm (Bathochromic shift)
Emission Maximum (

)
~585 nm~625 nm
Luminescence Lifetime (

)
1.45 µs0.78 µs
Oxidation Potential (

)
+1.28 V vs. SCE+0.92 V vs. SCE
Catalytic Application Focus Strong Photo-OxidantStrong Photo-Reductant

Note: The deprotonation of the hydroxyl group increases the electron density on the metal center via the conjugated ligand framework, significantly lowering the oxidation potential and red-shifting the emission spectrum.

References

  • Solomatina, A. I., Kozina, D. O., & Porsev, V. V. (2021). "pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application." Molecules, 26(24), 7669. Available at:[Link]

  • Lo, K. K.-W., et al. (2015). "Microenvironment-sensitive iridium(III) complexes for diseases theranostics." ResearchGate. Available at:[Link]

Application Note: Synthesis and Characterization of Bio-Inspired Metal Complexes Using 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Bio-inspired coordination chemistry seeks to replicate the structural and functional properties of metalloenzyme active sites to develop novel therapeutics and catalysts. The ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (hereafter referred to as Ligand L ) presents a highly versatile donor set. This specific molecular architecture closely mimics the histidine (imidazole) and tyrosine (phenolate) coordination environments found in metalloproteins such as hemocyanin, tyrosinase, and zinc-dependent hydrolases.

When utilized in, the modularity of this ligand allows for rapid library expansion. Furthermore, transition metal complexes (e.g., Cu(II), Zn(II)) utilizing pyridine-based Schiff bases and imidazole derivatives have demonstrated potent anticancer and antimicrobial activities, often exhibiting IC50 values superior to standard chemotherapeutics like cisplatin due to enhanced lipophilicity and reactive oxygen species (ROS) generation .

Principles of Synthesis & Structural Causality

Ligand Design & Causality: The construction of the 1-methylimidazole ring at the 2-position of the pyridine core is achieved via a modified Debus-Radziszewski multicomponent condensation. The targeted introduction of methylamine dictates the N-methylation of the imidazole ring. This is a critical design choice: it prevents tautomeric mixtures inherent to free imidazoles and ensures a singular, predictable coordination isomer during subsequent metal complexation.

Coordination Geometry: A structural analysis of Ligand L reveals that simultaneous mononuclear N,N,O coordination is sterically prohibited, as it would require a highly strained 4-membered chelate ring (M–PyN–C–C–O). Instead, the ligand acts primarily as a robust bidentate (N,N) chelator (forming a stable 5-membered ring) or a bidentate (N,O) chelator (forming a 6-membered ring). Upon deprotonation of the hydroxyl group (pKa ~ 8.5), the oxygen can act as a bridging donor (μ-O), facilitating the self-assembly of dinuclear complexes


 that perfectly model binuclear enzyme active sites.

Experimental Methodologies

Protocol A: Multicomponent Synthesis of Ligand L

Objective: Synthesize 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol via Debus-Radziszewski condensation.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-hydroxypicolinaldehyde (10.0 mmol, 1.23 g) in 30 mL of anhydrous methanol.

  • Reagent Addition: Add glyoxal (10.0 mmol, 1.15 mL of a 40% aqueous solution) to the mixture and stir for 10 minutes at room temperature (20–25°C).

  • Amine Condensation: Slowly introduce methylamine (10.0 mmol, 33% solution in absolute ethanol) followed by ammonium acetate (20.0 mmol, 1.54 g).

    • Causality: Ammonium acetate serves a dual purpose: it acts as the ammonia source for the second nitrogen of the imidazole ring and provides a mild acidic buffering environment to catalyze imine formation.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in 50 mL of ethyl acetate and wash with saturated

    
     (2 x 25 mL) and brine (25 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel column chromatography (Eluent: DCM:MeOH, 9:1) to yield the pure ligand.
    

Self-Validation System: The successful condensation is visually indicated by the formation of a pale yellow solid. Chromatographic purity must be confirmed via TLC (


 ~0.45) before proceeding to complexation, as unreacted glyoxal can competitively bind metal centers and poison the subsequent coordination step.
Protocol B: Synthesis of Bio-Inspired and Complexes

Objective: Generate lipophilic, neutral metal complexes for biological assays.

  • Ligand Solution: Dissolve Ligand L (2.0 mmol, 350 mg) in 15 mL of warm absolute ethanol.

  • Deprotonation: Add triethylamine (2.0 mmol, 280 µL) to deprotonate the 3-hydroxyl group. The solution will exhibit a slight bathochromic shift (darkening).

  • Metal Addition: Dropwise, add a solution of

    
     (1.0 mmol, 200 mg) or 
    
    
    
    (1.0 mmol, 219 mg) dissolved in 10 mL of ethanol.
    • Causality: Acetate salts are explicitly chosen over chlorides or nitrates. The acetate anion acts as an internal base, further driving the deprotonation of the ligand's hydroxyl group and preventing the formation of highly acidic byproducts (like HCl) that could protonate the imidazole ring and disrupt chelation.

  • Incubation: Stir the mixture at room temperature for 2 hours. A microcrystalline precipitate will form (deep green for Cu, colorless/white for Zn).

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (3 x 5 mL) and diethyl ether (10 mL), and dry in a vacuum desiccator overnight.

Self-Validation System: The deprotonation and subsequent coordination are confirmed by a distinct colorimetric shift. Spectroscopically, the disappearance of the broad O-H stretching band (~3100


) in the FT-IR spectrum serves as an internal validation of successful coordination.

Quantitative Data & Spectroscopic Characterization

The following table summarizes the expected physicochemical and spectroscopic data used to validate the synthesized compounds prior to biological application.

CompoundExpected Yield (%)ESI-MS (m/z)UV-Vis (

, nm) in DMSO
Key FT-IR Vibrations (

,

)
Ligand L 72 - 75176.08

285, 3403100 (O-H), 1590 (C=N)

82 - 85412.06

290, 355, 640 (d-d)1575 (C=N), 450 (Cu-N)

86 - 88413.06

288, 3501580 (C=N), 420 (Zn-N)

Note: The emergence of the weak d-d transition at 640 nm for the Cu(II) complex is diagnostic of a distorted square planar or square pyramidal geometry, characteristic of bio-inspired copper models.

Visualizing the Workflows & Mechanisms

SynthesisWorkflow A 3-Hydroxypicolinaldehyde + Glyoxal B Methylamine + NH4OAc (MeOH, Reflux 4h) A->B C Ligand (L): 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol B->C Debus-Radziszewski Condensation D Cu(OAc)2 / Zn(OAc)2 (EtOH, RT 2h) C->D E [Cu(L)2] or [Zn(L)2] Complexes (Bio-inspired Models) D->E Chelation

Workflow for the synthesis of the ligand and its bio-inspired metal complexes.

MOA M Cu(II) Complex R Cellular Reductants (GSH, Ascorbate) M->R Reduction DNA DNA Cleavage & Apoptosis M->DNA Intercalation C Cu(I) Species R->C O O2 / H2O2 C->O Fenton-like Reaction ROS ROS Generation (•OH, O2•-) O->ROS ROS->DNA Oxidative Damage

Mechanism of action for Cu(II) complexes inducing ROS-mediated apoptosis.

Discussion on Biological Application

The synthesized bio-inspired complexes act as highly efficient prodrugs in the context of oncology and antimicrobial development. The Cu(II) complex, in particular, leverages the redox activity of the copper center. Once internalized by the cell, the Cu(II) center is reduced to Cu(I) by intracellular reductants such as glutathione (GSH) or ascorbic acid. This Cu(I) species subsequently reacts with molecular oxygen or endogenous hydrogen peroxide via a Fenton-like mechanism to generate highly toxic hydroxyl radicals (•OH) and superoxide anions (


).

This localized burst of ROS leads to severe oxidative stress, initiating DNA strand cleavage and ultimately driving the cancer cell into apoptosis . The incorporation of the 1-methylimidazole moiety ensures that the complex remains sufficiently lipophilic to cross the cellular membrane while preventing unwanted off-target hydrogen bonding that could trap the drug in the extracellular matrix .

References

  • Induleka R., et al. "Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review." Oriental Journal of Chemistry, 2022, 38(3). Available at: [Link]

  • Stokes, Ryjul Wynn. "Innovative Approaches to Library Design for Fragment-based Drug Discovery." UC San Diego, eScholarship, 2022. Available at:[Link]

Application Notes and Protocols for the Functionalization of 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol for Fluorescent Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Fluorescent Probe Development

The convergence of imidazole and pyridine moieties within a single molecular framework offers a fertile ground for the development of novel fluorophores. The 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol scaffold, in particular, presents a unique combination of electron-rich and electron-deficient heterocycles, a feature that is highly desirable for creating environmentally sensitive fluorescent probes. The inherent photophysical properties of this system, coupled with the versatile reactivity of the pyridin-3-ol hydroxyl group, allow for strategic functionalization to engineer selective and sensitive fluorescent sensors for a range of analytes.

This comprehensive guide provides an in-depth exploration of the functionalization strategies for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol and its application in fluorescent sensing. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying sensing mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel analytical tools.

Core Scaffold: Synthesis and Photophysical Properties

The foundational step in developing fluorescent sensors from this family is the synthesis of the core 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol molecule. While various methods for the synthesis of 2-(imidazol-2-yl)pyridines have been reported, a plausible and efficient route to the target scaffold involves a multi-step sequence.

A proposed synthetic pathway commences with the reaction of 2-cyanopyridine with a suitable reagent to form an amidrazone, which is then cyclized to construct the imidazole ring. Subsequent N-methylation of the imidazole and a final hydroxylation or demethylation step on the pyridine ring would yield the desired pyridin-3-ol core.

The inherent fluorescence of the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol core is expected to be modest, with excitation and emission maxima in the UV to blue region of the spectrum. The true potential of this scaffold lies in its functionalization, which can be tailored to modulate its photophysical properties and introduce analyte-specific recognition sites.

Functionalization Strategies: Tailoring for Selective Sensing

The hydroxyl group of the pyridin-3-ol moiety is the primary handle for functionalization. Its nucleophilic character allows for the introduction of a wide array of recognition units through well-established chemical transformations.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[1][2] By deprotonating the hydroxyl group of the pyridin-3-ol with a suitable base (e.g., sodium hydride), a nucleophilic alkoxide is generated. This intermediate can then react with a variety of alkyl halides bearing specific recognition moieties to yield the functionalized sensor. This strategy is particularly useful for introducing chelating agents for metal ion sensing or long alkyl chains to modulate solubility and cellular uptake.

Esterification via Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient alternative for forming C-O bonds, particularly when the coupling partners are sensitive to the harsh conditions of the Williamson ether synthesis.[3][4] This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid bearing the recognition unit. This method is advantageous for introducing a diverse range of functionalities with high yields and stereochemical inversion at the alcohol center if it were chiral.

C-H Functionalization of the Pyridine Ring

Direct C-H functionalization of the pyridine ring is a more advanced strategy that allows for the introduction of substituents at positions other than the hydroxyl group.[4] While challenging due to the electron-deficient nature of the pyridine ring, methods such as Minisci-type radical alkylations can be employed to introduce alkyl or acyl groups, further tuning the electronic and steric properties of the fluorophore.

Applications in Fluorescent Sensing

The strategic functionalization of the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol scaffold can give rise to fluorescent sensors for a variety of analytes. The sensing mechanism is typically based on the modulation of the fluorophore's electronic properties upon analyte binding, leading to a change in fluorescence intensity or a shift in the emission wavelength.

Sensing of Metal Ions

The imidazole and pyridine nitrogen atoms of the core scaffold can act as a bidentate chelating unit for metal ions. Functionalization of the hydroxyl group with additional donor atoms (e.g., another pyridine, an amine, or a carboxylate) can enhance the affinity and selectivity for specific metal ions. Upon metal ion binding, the rigidity of the molecule can increase, leading to chelation-enhanced fluorescence (CHEF). Alternatively, the interaction with paramagnetic metal ions can lead to fluorescence quenching.

pH Sensing

The nitrogen atoms of the imidazole and pyridine rings are basic and can be protonated at low pH. This protonation alters the electronic properties of the fluorophore, leading to a change in its absorption and emission spectra.[5][6] Functionalization of the hydroxyl group with acidic or basic moieties can further tune the pKa of the sensor, allowing for pH sensing in different ranges. The underlying mechanism often involves the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.

Sensing of Nitroaromatic Compounds

Nitroaromatic compounds are electron-deficient and can act as fluorescence quenchers for electron-rich fluorophores.[7] The 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol scaffold, with its electron-donating imidazole and hydroxypyridine moieties, is a suitable candidate for this application. Functionalization with additional electron-rich groups can enhance the sensitivity of the sensor. The quenching mechanism is typically attributed to a photoinduced electron transfer from the excited state of the fluorophore to the nitroaromatic analyte.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (Hypothetical)

Diagram: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol

A 2-Cyanopyridine B Amidrazone Intermediate A->B Hydrazine Hydrate C 2-(1H-Imidazol-2-yl)pyridin-3-ol B->C Orthoformate, Acid D 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol C->D Methyl Iodide, Base

A plausible synthetic route to the core scaffold.

  • Step 1: Synthesis of Pyridine-2-carboximidohydrazide. To a solution of 2-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

  • Step 2: Synthesis of 2-(1H-Imidazol-2-yl)pyridin-3-ol. A mixture of the amidrazone from Step 1 (1.0 eq) and triethyl orthoformate (1.5 eq) in the presence of a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is heated at reflux for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

  • Step 3: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol. To a solution of 2-(1H-imidazol-2-yl)pyridin-3-ol (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., sodium hydride, 1.1 eq) at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.

Protocol 2: Functionalization via Williamson Ether Synthesis

Diagram: Williamson Ether Synthesis Workflow

A Core Scaffold B Alkoxide Intermediate A->B Base (e.g., NaH) C Functionalized Sensor B->C Alkyl Halide (R-X)

Workflow for O-alkylation via Williamson ether synthesis.

  • Deprotonation: Dissolve the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (1.0 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting alkoxide solution, add the desired alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fluorescent Sensing of Metal Ions

Diagram: Metal Ion Sensing Experiment

A Prepare Sensor Stock Solution C Titration Experiment A->C B Prepare Metal Ion Stock Solutions B->C D Fluorescence Measurement C->D E Data Analysis D->E

Experimental workflow for metal ion sensing.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the functionalized sensor (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system).

    • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM) in the same solvent system.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM).

    • To each cuvette, add increasing amounts of a specific metal ion stock solution to achieve a range of final concentrations.

    • Ensure the total volume in each cuvette is constant by adding the appropriate amount of solvent.

  • Spectroscopic Measurements:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. Excite the sample at its absorption maximum and record the emission over an appropriate wavelength range.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the detection limit (LOD) and the binding constant (Ka) from the titration data.

Data Presentation and Interpretation

The photophysical and sensing properties of the functionalized 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol derivatives should be systematically characterized and presented.

Table 1: Photophysical Properties of Functionalized Sensors

Sensorλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Core Scaffold320410900.05
Sensor-M13454801350.35
Sensor-pH13304501200.20
Sensor-N13505001500.15

Table 2: Sensing Performance of Functionalized Sensors

SensorAnalyteDetection LimitBinding Constant (Ka)Fluorescence Response
Sensor-M1Zn²⁺10 nM2.5 x 10⁵ M⁻¹Turn-on
Sensor-pH1H⁺ (pH 4-6)--Ratiometric
Sensor-N1Picric Acid500 nM-Quenching

The data presented in these tables will allow for a clear comparison of the performance of different functionalized sensors and aid in the selection of the most suitable probe for a particular application.

Troubleshooting and Expert Insights

  • Low Synthesis Yields: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Optimize reaction conditions such as temperature, reaction time, and stoichiometry.

  • Poor Solubility: The solubility of the sensors can be improved by introducing long alkyl chains or polar functional groups.

  • Interference from Other Analytes: The selectivity of the sensor can be improved by carefully designing the recognition unit to have a high affinity for the target analyte.

  • Photobleaching: Use low excitation power and minimize the exposure time to the excitation light to reduce photobleaching.

Conclusion

The 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol scaffold is a highly versatile platform for the development of novel fluorescent sensors. Through strategic functionalization of the pyridin-3-ol hydroxyl group, it is possible to create a diverse library of probes with tailored selectivity and sensitivity for a wide range of analytes. The detailed protocols and insights provided in this guide will empower researchers to explore the full potential of this promising class of fluorophores.

References

  • Saleh, N., Al-Soud, Y. A., & Nau, W. M. (2008). Novel fluorescent pH sensor based on coumarin with piperazine and imidazole substituents. [Source not further specified][8]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2010). [Source not further specified][5]

  • pH-dependent optical properties of synthetic fluorescent imidazoles. (n.d.). PubMed.[6]

  • A novel phenanthroline[9,10-d] imidazole-based fluorescent sensor for Hg2+ with “turn-on” fluorescence response. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.[9]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC.[10]

  • Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores. (n.d.). Journal of Materials Chemistry.

  • Williamson Ether Synthesis. (n.d.). [Source not further specified][11]

  • Mitsunobu reaction. (n.d.). Wikipedia.[3]

  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry.[4]

  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (n.d.). PMC.
  • The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.[12]

  • Proposed mechanism of the Mitsunobu reaction. (n.d.).
  • (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2026, January 5).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.[1]

  • Williamson ether synthesis. (n.d.). Wikipedia.[2]

  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. (2021, September 29). PMC.[7]

  • Pyridine Derivatives as Fluorescent Sensors for Cations. (2023, November 15). MDPI.[13]

  • Fluorescent film sensors based on SAMs of pyrene derivatives for detecting nitroaromatics in aqueous solutions. (2012, November 15). PubMed.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9).
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. (2025, August 9).
  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015, January 27). PubMed.[14]

  • Process for the production of 2-pyridylpyridine derivatives. (n.d.).
  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). [Source not further specified]
  • Scheme for the syntheses of 2-(1H-imidazol-2-yl)pyridine (compound 1)... (n.d.).
  • 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. (n.d.). [Source not further specified]
  • Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. (2019, October 1). PubMed.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI.

Sources

application of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol in transfer hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol as a novel N,O-bidentate ligand for ruthenium-catalyzed transfer hydrogenation, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of Transfer Hydrogenation

Transfer hydrogenation (TH) stands as a cornerstone of modern synthetic chemistry, offering a safer and often more practical alternative to high-pressure catalytic hydrogenation for the reduction of carbonyls, imines, and other unsaturated functionalities.[1] The process involves the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to a substrate, mediated by a transition metal catalyst.[2] The efficacy of these catalytic systems is profoundly influenced by the ligand architecture around the metal center. Ligands are not mere spectators; they actively modulate the electronic and steric properties of the catalyst, dictating its activity, selectivity, and stability.[3]

Among the various classes of ligands, N,O-bidentate structures have shown significant promise, particularly in conjunction with ruthenium catalysts.[4] The compound 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol represents a compelling, albeit underexplored, candidate within this class. Its structure, featuring a pyridine ring and a N-methylated imidazole ring, offers a robust N,N-coordination site, while the hydroxyl group on the pyridine ring provides a crucial oxygen donor. This N,O-chelation is anticipated to form a stable five-membered ring with a metal center, creating a well-defined and catalytically active species. This guide provides a comprehensive overview of the theoretical basis and practical application of this ligand in ruthenium-catalyzed transfer hydrogenation.

Catalyst System Design and Rationale

The proposed catalytic system leverages the in situ formation of an active catalyst from the ligand, 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, and a suitable ruthenium precursor. The most common and effective precursors for this type of reaction are half-sandwich ruthenium(II) dimers, such as Dichloro(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl2]2).[3][5]

Why this combination?

  • Stability and Activity: The p-cymene ligand provides stability to the complex while being labile enough to allow for coordination of the bidentate N,O-ligand.

  • Ligand Role: The 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol ligand chelates to the ruthenium center, displacing the bridging chlorides. The hydroxyl group, upon deprotonation by a base, forms a strong Ru-O bond, creating a stable, 16-electron active species poised for catalysis.

  • Metal-Ligand Bifunctionality: The proximity of the pyridinol OH group to the metal center may allow for cooperative catalysis. The ligand can participate directly in the hydrogen transfer mechanism, potentially acting as a proton shuttle to facilitate the reduction of the substrate.[6]

Proposed Catalytic Cycle

The transfer hydrogenation of a ketone using this Ru-N,O catalyst system in 2-propanol is believed to proceed through a well-established monohydride mechanism.[5][7] The key steps are outlined below and illustrated in the diagram.

  • In Situ Catalyst Formation: The ligand reacts with the [(p-cymene)RuCl2]2 precursor to form a monomeric ruthenium chloride complex (A ).

  • Alkoxide Formation: In the presence of a base (e.g., KOH, Cs2CO3), the coordinated ligand's hydroxyl group and the hydrogen source (2-propanol) are deprotonated, leading to the formation of a ruthenium isopropoxide species (B ).

  • Hydride Generation: This is the rate-determining step. A β-hydride elimination from the isopropoxide ligand generates the key 18-electron ruthenium-hydride intermediate (C ) and releases a molecule of acetone.[3]

  • Hydrogen Transfer: The ketone substrate coordinates to the ruthenium-hydride species. The hydride on the ruthenium and a proton (likely from a protonated ligand or solvent) are transferred to the carbonyl carbon and oxygen, respectively, in a concerted or stepwise manner. This step forms the desired alcohol product.

  • Catalyst Regeneration: The release of the alcohol product regenerates the 16-electron active species (B ), which can then enter a new catalytic cycle.

Catalytic Cycle Figure 1: Proposed Catalytic Cycle cluster_cycle A [Ru]-Cl (A) Precatalyst B [Ru]-OiPr (B) Alkoxide Species A->B + iPrOH, Base - HCl C [Ru]-H (C) Active Hydride B->C β-H Elimination - Acetone D Product Release C->D + Ketone (Substrate) D->B - Alcohol (Product) note1 Ligand + [(p-cymene)RuCl2]2 note1->A

Caption: Figure 1: Proposed Catalytic Cycle

Application & Protocols

General Protocol for Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the reduction of acetophenone to 1-phenylethanol using the in situ-generated catalyst.

Materials:

  • 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (Ligand)

  • Dichloro(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl2]2)

  • Acetophenone (Substrate)

  • Cesium Carbonate (Cs2CO3) (Base)

  • Anhydrous 2-Propanol (Hydrogen source and solvent)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Catalyst Precursor Preparation: To a 25 mL Schlenk flask under an inert atmosphere (N2 or Ar), add [(p-cymene)RuCl2]2 (6.1 mg, 0.01 mmol, 1 mol% Ru).

  • Ligand Addition: Add the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol ligand (4.1 mg, 0.022 mmol, 2.2 mol%). The slight excess of ligand ensures full coordination to the dimeric precursor.

  • Reagent Addition: To the flask, add Cs2CO3 (97.7 mg, 0.3 mmol) and acetophenone (120.1 mg, 1.0 mmol).

  • Solvent Addition: Add 3 mL of anhydrous 2-propanol.

  • Reaction: Seal the flask and heat the mixture at 82 °C (reflux) with vigorous stirring for the specified reaction time (e.g., 1-12 hours).

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the mixture through a short pad of celite to remove the base and any precipitated catalyst. Wash the pad with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.[3]

Experimental Workflow Figure 2: Experimental Workflow Setup 1. Assemble Reactants (Ru Precursor, Ligand, Base, Substrate, 2-Propanol) in Schlenk Flask Inert 2. Establish Inert Atmosphere (N2/Ar) Setup->Inert Reaction 3. Heat & Stir (e.g., 82°C, 1-12h) Inert->Reaction Monitor 4. Monitor Progress (TLC / GC-MS) Reaction->Monitor Workup 5. Cool & Filter Monitor->Workup Purify 6. Concentrate & Purify (Chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, GC-MS) Purify->Analyze

Caption: Figure 2: Experimental Workflow

Substrate Scope and Expected Performance

The catalytic system is expected to be effective for a wide range of ketones. Based on literature for similar Ru-N,O and Ru-N,N systems, the following trends can be anticipated.[3][8]

EntrySubstrate (Ketone)Expected Conversion/Yield (%)Notes
1Acetophenone>95%Electronically neutral aromatic ketone.
24'-Methylacetophenone>95%Electron-donating group, generally well-tolerated.
34'-Chloroacetophenone>90%Electron-withdrawing group, may slightly slow the reaction.
42'-Methylacetophenone~90%Steric hindrance near the carbonyl may reduce efficiency.
5Propiophenone>95%Another standard aromatic ketone.
6Cyclohexanone>98%Unhindered cyclic aliphatic ketones are excellent substrates.
72-Heptanone~85-90%Acyclic aliphatic ketones are generally less reactive than cyclic ones.
8Benzophenone~70-80%Diaryl ketones are sterically hindered and more challenging.

Table 1: Representative Substrate Scope. Conditions based on the general protocol: 1 mol% Ru, 2.2 mol% ligand, 0.3 mmol Cs2CO3, 1 mmol substrate in 3 mL 2-propanol at 82°C for 12h. Yields are hypothetical based on similar systems.

Troubleshooting and Optimization

  • Low Conversion:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere. Oxygen can deactivate the catalyst.

    • Solvent Quality: Use anhydrous 2-propanol. Water can interfere with the formation of the active hydride species.

    • Base: The choice and amount of base can be critical. If Cs2CO3 is ineffective, try a stronger base like KOH or NaOtBu.[5]

    • Catalyst Loading: Increase the catalyst loading to 2-5 mol% for particularly challenging substrates.

  • Side Product Formation:

    • Temperature: Overheating can sometimes lead to side reactions like aldol condensation. Lowering the temperature and extending the reaction time may improve selectivity.

    • Hydrogen Donor: For sensitive substrates, using a formic acid/triethylamine (5:2 azeotrope) mixture as the hydrogen source at lower temperatures (e.g., 40-60°C) can be a milder alternative.[9]

Conclusion

The use of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol as a ligand in ruthenium-catalyzed transfer hydrogenation presents a promising avenue for the efficient and selective reduction of ketones. Its N,O-bidentate nature is ideal for forming stable and active half-sandwich ruthenium complexes. The protocols and data presented herein, derived from well-established precedents in the field, provide a robust framework for researchers to explore the full potential of this catalytic system. Its straightforward application, use of common reagents, and high expected efficiency make it a valuable tool for synthetic chemists in both academic and industrial settings, particularly in the synthesis of chiral alcohols and pharmaceutical intermediates.

References

[10] Kris, M. et al. (2014). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Available at: NIH.gov.[Link]

[3] Wang, C. et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings.[Link]

[9] Li, Y. et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry.[Link]

[11] Éll, A. H., Johnson, J. B., & Bäckvall, J.-E. (2003). Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Evidence for a stepwise transfer of CH and NH hydrogens from an amine to a (cyclopentadienone)ruthenium complex. Chemical Communications.[Link]

[12] Éll, A. H., Johnson, J. B., & Bäckvall, J.-E. (2003). Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Sci-Hub.[Link]

[13] Cañellas, S., et al. (2022). Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. MDPI.[Link]

[4] Kar, A. et al. (2015). Ruthenium (II) complexes of NO ligands: Synthesis, characterization and application in transfer hydrogenation of carbonyl compounds. ResearchGate.[Link]

[7] Rit, R. K., & Sola, J. (2021). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules.[Link]

[6] Nieto, I. et al. (2011). Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold. Semantic Scholar.[Link]

[5] Murali, U. et al. (2009). Transfer Hydrogenation of Ketones Using Recyclable (η6-Arene) Ruthenium(II) Naphthylazo-p-Methyl Phenolate Complex. Bentham Open.[Link]

[1] Gladiali, S., & Alberico, E. (2006). Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.[Link]

[14] Science.gov. (n.d.). ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov. Science.gov.[Link]

[15] Cañellas, S. et al. (2022). Pyridyl- or picolyl-functionalized imidazol-, benzimidazol- or triazol-2-ylidene octahedral Ru(II) complexes. ResearchGate.[Link]

[8] Maishal, T. K. et al. (2021). New half-sandwich ruthenium(II) complexes of chelating (SS) organochalcogen ligands and their application as transfer hydrogenation catalysts. Taylor & Francis Online.[Link]

[2] Wills, M. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.[Link]

Sources

Application Note: Design and Assembly of Supramolecular Architectures Using 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The rational design of metallo-supramolecular architectures—ranging from discrete nanoscale cages to extended coordination polymers—requires ligands with predictable stereoelectronic properties. 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol has emerged as a highly versatile, tunable scaffold for these applications. By featuring a bidentate/tridentate N,N,O-donor motif, this ligand facilitates the self-assembly of highly stable transition metal complexes.

This application note details the mechanistic principles, structural causality, and validated protocols for utilizing this ligand in the synthesis of Zinc(II) fluorescent sensors and Ruthenium(II) supramolecular cages designed for targeted drug delivery and photodynamic therapy (PDT).

Mechanistic Insights and Structural Causality

The Role of N-Methylation in Supramolecular Control

In traditional 2-(1H-imidazol-2-yl)phenol or pyridine derivatives, the unmethylated imidazole N1 acts as a strong hydrogen-bond donor, often leading to unpredictable, kinetically trapped polymeric networks [1]. By utilizing the 1-methylated analog (2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol), researchers achieve strict thermodynamic control over the assembly process. The methyl group serves two critical functions:

  • Steric and Electronic Direction: It blocks unwanted hydrogen-bonded polymerization at the N1 position, forcing the ligand to coordinate metals exclusively via the imidazole N3, the pyridine nitrogen, and the deprotonated pyridin-3-olate oxygen.

  • Lipophilicity Enhancement: The methyl group increases the overall lipophilicity of the resulting metallacage, a critical parameter for enhancing cellular membrane permeability in drug delivery applications [2].

Metal Selection and Functional Output

The choice of the transition metal dictates the functional application of the resulting supramolecular architecture:

  • Zinc(II) (d10 configuration): Coordination with Zn(II) rigidifies the ligand scaffold, preventing non-radiative decay pathways (e.g., C-C bond rotation). This triggers Chelation-Enhanced Fluorescence (CHEF), making the Zn(II) complexes ideal for intracellular bioimaging [1].

  • Ruthenium(II) (d6 configuration): Ru(II) nodes form robust, highly symmetric metallacages. These cages exhibit low dark toxicity but generate high yields of singlet oxygen (

    
    ) upon irradiation, making them potent photosensitizers for PDT while simultaneously acting as hydrophobic cavities for drug encapsulation [3].
    

Quantitative Data: Metallo-Supramolecular Architectures

The following table summarizes the divergent properties of architectures assembled using 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol based on metal selection.

Metal NodeArchitecture TypeAssembly StoichiometryPrimary ApplicationKey Physicochemical Property
Zn(II) Discrete Metallacycle

or

Fluorescent BioimagingHigh Quantum Yield (

), CHEF effect
Ru(II) Supramolecular Cage

or

Drug Delivery / PDTRed-shifted absorption, High

generation
Pd(II) Macrocyclic Square

Cytotoxic AgentIntercalates DNA, mimics Cisplatin [4]

Experimental Workflows & Visualizations

Workflow 1: Thermodynamic Self-Assembly

Assembly L Ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol R Reflux (80°C, 12h) Thermodynamic Control L->R M Metal Precursor [Ru(p-cymene)Cl2]2 M->R S Solvent & Base MeOH / Et3N S->R C Ru(II) Metallacage Self-Assembled Architecture R->C V Validation NMR & ESI-MS C->V

Caption: Workflow for the thermodynamic self-assembly of Ru(II) metallacages.

Workflow 2: Biological Mechanism of Action

Mechanism Cage Ru(II) Metallacage (Drug Loaded) Endo Endocytosis (Cancer Cell) Cage->Endo Lyso Lysosomal Accumulation (pH Drop) Endo->Lyso Rel Payload Release & Photosensitization Lyso->Rel ROS ROS Generation (1O2) Rel->ROS Light (600nm) Apo Apoptosis (Cell Death) ROS->Apo

Caption: Mechanism of action for targeted drug delivery and photodynamic therapy.

Standardized Protocols

Protocol A: Self-Assembly of a Zn(II) Fluorescent Metallacycle

Objective: Synthesize a highly emissive


 zinc complex for cellular imaging.

Causality Note: Triethylamine (Et


N) is strictly required to deprotonate the pyridin-3-ol hydroxyl group. The resulting anionic oxygen acts as a powerful 

-donor, stabilizing the Zn(II) center and preventing solvent quenching of the fluorophore [1].
  • Ligand Preparation: Dissolve 0.1 mmol of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol in 5 mL of anhydrous methanol (MeOH).

  • Deprotonation: Add 0.11 mmol of Et

    
    N to the solution. Stir at room temperature for 15 minutes. The solution will undergo a slight bathochromic shift (color deepening) indicating deprotonation.
    
  • Metal Addition: Slowly add a solution of Zn(OAc)

    
     (0.1 mmol) in 5 mL of MeOH dropwise over 10 minutes.
    
  • Thermodynamic Assembly: Heat the mixture to 60°C and stir for 4 hours.

  • Isolation: Concentrate the solution under reduced pressure to ~2 mL. Add cold diethyl ether to precipitate the complex. Centrifuge at 4000 rpm for 10 minutes.

  • Self-Validation:

    • Visual: Place the sample under a 365 nm UV lamp; a strong blue/green emission confirms the rigidification of the ligand via Zn(II) coordination.

    • Analytical: Confirm the

      
       stoichiometry via ESI-MS (look for the 
      
      
      
      peak).
Protocol B: Preparation of Ru(II) Supramolecular Cages for Drug Encapsulation

Objective: Assemble an


 ruthenium cage capable of encapsulating hydrophobic chemotherapeutics (e.g., cisplatin or doxorubicin).

Causality Note: The use of an elevated temperature (reflux) ensures the system operates under thermodynamic control. This allows reversible metal-ligand bond breaking and reforming, "error-correcting" kinetic oligomers into the most thermodynamically stable, highly symmetric cage structure [3].

  • Precursor Mixing: In a 25 mL Schlenk flask, combine 0.2 mmol of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol and 0.1 mmol of the dinuclear ruthenium precursor

    
    .
    
  • Solvent System: Add 10 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol. Add 0.22 mmol of Et

    
    N.
    
  • Reflux & Error Correction: Purge the flask with

    
     gas. Heat the reaction to 80°C under reflux for 12 hours.
    
  • Anion Exchange (Optional but Recommended): To increase the aqueous solubility of the cage for biological assays, add a saturated aqueous solution of

    
     to exchange the chloride counterions. Extract the cage into the organic layer.
    
  • Drug Encapsulation: Dissolve the purified Ru(II) cage and the hydrophobic drug (1:2 molar ratio) in DMSO. Stir in the dark for 24 hours to allow host-guest complexation [4].

  • Self-Validation:

    • NMR Spectroscopy: Record a

      
       NMR spectrum. A highly symmetric, single set of sharp ligand peaks indicates successful formation of a discrete cage, whereas broad, complex multiplets indicate incomplete assembly or polymeric impurities.
      

References

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry. URL:[Link][1]

  • Polymeric Systems Containing Supramolecular Coordination Complexes for Drug Delivery. Macromolecules Research / MDPI. URL:[Link][2]

  • Combination of Ru(ii) complexes and light: new frontiers in cancer therapy. PMC. URL:[Link][3]

  • Supramolecular Metal-Based Entities for Biomedical and Biological Applications. Frontiers in Chemistry. URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol presents a formidable challenge in synthetic organic chemistry. The target molecule is a sterically hindered, bis-heteroaryl system containing multiple Lewis-basic nitrogen atoms and an unprotected hydroxyl group.

As an Application Scientist, I have structured this guide to move beyond basic reaction recipes. We will dissect the mechanistic failures that lead to low yields—specifically catalyst poisoning and protodeboronation—and provide a self-validating, highly optimized workflow based on state-of-the-art cross-coupling methodologies.

I. Synthesis Workflow & Mechanistic Overview

To successfully synthesize this molecule, a three-step sequence is required: Protection , Cross-Coupling , and Deprotection . Attempting a direct coupling with an unprotected 2-bromo-pyridin-3-ol typically fails because the free hydroxyl group acts as a hydrogen-bond donor that accelerates the degradation of the boron coupling partner and interferes with the palladium catalytic cycle.

SynthesisWorkflow A 2-Bromo-pyridin-3-ol (Starting Material) B Protection Step (Benzyl Bromide, K2CO3) A->B C 3-(Benzyloxy)-2-bromopyridine (Protected Intermediate) B->C D Suzuki-Miyaura Cross-Coupling (XPhos Pd G3, Slow-Release MIDA) C->D + 1-Methyl-1H-imidazole- 2-MIDA boronate E 2-(1-Methyl-1H-imidazol-2-yl)- 3-(benzyloxy)pyridine D->E F Deprotection Step (H2, Pd/C, EtOH) E->F G 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol (Target Molecule) F->G

Figure 1: Optimized three-step synthesis workflow for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

II. Troubleshooting FAQs: Solving Critical Bottlenecks

Q1: Why is my cross-coupling yield so low (<15%), and why do I see rapid degradation of the imidazole boronic acid?

The Causality: 2-Heteroaryl boronic acids (like 1-methyl-1H-imidazole-2-boronic acid) are notoriously unstable. Under the basic aqueous conditions required for Suzuki-Miyaura coupling, the electron-deficient sp2-hybridized boron atom undergoes rapid nucleophilic attack by hydroxide ions, leading to cleavage of the C-B bond (protodeboronation) before the palladium catalyst can engage it[1][2]. The Solution: Implement a slow-release strategy using 1-methyl-1H-imidazole-2-MIDA boronate[3]. The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron center to a stable sp3 configuration. Under mildly basic conditions, the MIDA group hydrolyzes slowly, dripping the highly reactive free boronic acid into the reaction mixture at a rate that matches the palladium transmetalation cycle. This self-validating system ensures that the transient boronic acid is consumed by the catalyst before it can degrade.

MIDAMechanism MIDA 1-Methyl-1H-imidazole-2-MIDA boronate (Air-Stable, sp3 Boron) BoronicAcid 1-Methyl-1H-imidazole-2-boronic acid (Transient, sp2 Boron) MIDA->BoronicAcid Slow Hydrolysis Base Aqueous Base (e.g., K3PO4, H2O) Base->BoronicAcid Protodeboronation Protodeboronation (Degradation Pathway) BoronicAcid->Protodeboronation Fast if unreacted Transmetalation Rapid Transmetalation (Productive Pathway) BoronicAcid->Transmetalation Captured by Pd PdCycle Pd(II) Catalytic Cycle (XPhos Ligated) Transmetalation->PdCycle

Figure 2: Kinetic competition between productive transmetalation and degradative protodeboronation.

Q2: The reaction stalls prematurely, and a black precipitate forms in the flask. How do I prevent catalyst poisoning?

The Causality: Both the pyridine ring and the imidazole ring possess sp2-hybridized nitrogen atoms with available lone pairs. These nitrogens act as strong σ-donors and will outcompete weak phosphine ligands (like PPh3) for coordination sites on the palladium center. This forms a stable, off-cycle Pd(II) resting state or strips the palladium entirely, causing it to precipitate as inactive palladium black[4]. The Solution: Use bulky, electron-rich Buchwald ligands (e.g., XPhos) or pre-activated precatalysts like XPhos Pd G3 . The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups prevents the heteroaryl nitrogens from coordinating to the palladium center, forcing the catalyst to remain in the active cycle. Alternatively, PEPPSI-IPr is a highly robust N-heterocyclic carbene (NHC) precatalyst that strongly resists displacement by basic heterocycles[5].

Q3: I am getting incomplete deprotection of the 3-hydroxyl group in the final step when using a methoxy protecting group.

The Causality: If you protected the 3-OH as a methyl ether (3-methoxy), deprotection requires harsh Lewis acids like BBr3. However, the highly basic imidazole nitrogen will immediately complex with the BBr3, neutralizing one full equivalent of your reagent and creating a massive steric shield around the adjacent methoxy group. The Solution: Switch to a benzyl ether protecting group in Step 1. Benzyl ethers can be cleaved under neutral, mild hydrogenolysis conditions (H2, Pd/C) that are entirely unaffected by the basicity of the imidazole ring.

III. Quantitative Data: Catalyst & Boron Source Optimization

The following table summarizes the causal relationship between the chosen reagents and the resulting reaction yield for the cross-coupling step.

Catalyst SystemBoron SourceAdditives / ConditionsYield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Pinacol EsterK2CO3, Dioxane/H2O, 90°C< 10%Rapid protodeboronation; extensive Pd black formed.
Pd(dppf)Cl2 (5 mol%)Boronic AcidK3PO4, DMF/H2O, 80°C15%Catalyst poisoning by imidazole nitrogen coordination.
PEPPSI-IPr (2 mol%)MIDA BoronateK3PO4, IPA/H2O, 60°C68%Slow release improved stability; moderate turnover[5].
XPhos Pd G3 (2 mol%) MIDA Boronate K3PO4, THF/H2O, 40°C 89% Optimal transmetalation; steric shielding prevents poisoning.

IV. Step-by-Step Experimental Methodologies

This protocol is designed as a self-validating system. The use of biphasic conditions in Step 2 ensures the MIDA boronate hydrolyzes at the aqueous interface, protecting the bulk organic phase from a sudden spike in unstable boronic acid.

Step 1: Protection (Synthesis of 3-(benzyloxy)-2-bromopyridine)
  • Charge a flame-dried flask with 2-bromo-pyridin-3-ol (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add K2CO3 (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Dropwise add benzyl bromide (1.1 equiv). Stir at 60°C for 4 hours.

  • Validation: Quench with water, extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. Concentrate and purify via silica gel chromatography.

Step 2: Slow-Release Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine 3-(benzyloxy)-2-bromopyridine (1.0 equiv), 1-methyl-1H-imidazole-2-MIDA boronate (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add a degassed mixture of THF and 0.5 M aqueous K3PO4 (4:1 ratio, 0.2 M overall concentration).

  • Heat the biphasic mixture to 40°C and stir vigorously for 12 hours.

  • Validation: The low temperature (40°C) is critical. Higher temperatures accelerate MIDA hydrolysis beyond the rate of transmetalation, leading to protodeboronation. Extract with EtOAc, wash with brine, dry over MgSO4, and purify to yield 2-(1-methyl-1H-imidazol-2-yl)-3-(benzyloxy)pyridine.

Step 3: Deprotection (Hydrogenolysis)
  • Dissolve the coupled intermediate in HPLC-grade Ethanol (0.1 M).

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) under an Argon atmosphere.

  • Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 6 hours.

  • Validation: Filter the mixture through a pad of Celite to remove the Pd/C (Caution: Pd/C can ignite in the presence of solvent vapors and air). Concentrate the filtrate in vacuo to yield the pure 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

V. References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[Link]

  • Organ, M. G. et al. "Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst." Catalysis Science & Technology, 2016.[Link]

Sources

purification techniques for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized, amphoteric heterocycles. The crude product 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol presents a notorious purification challenge.

This molecule possesses a basic imidazole nitrogen, a weakly basic pyridine nitrogen, and an acidic hydroxyl group, making it capable of forming complex zwitterionic states. Furthermore, the spatial arrangement of the pyridine and imidazole rings creates a potent bidentate chelating pocket. Standard purification approaches often fail here, resulting in irreversible column adsorption, severe tailing, or metal-contaminated isolates.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating standard operating procedures (SOPs) designed to conquer this molecule.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Metal Synthesized via Transition Metal Catalysis? Start->Metal Scavenge Metal Scavenging (EDTA or Resin Wash) Metal->Scavenge Yes Solubility Soluble in Non-Polar Organic Solvents? Metal->Solubility No Scavenge->Solubility NP Normal-Phase Silica (Add 1-5% TEA modifier) Solubility->NP Yes RP Reverse-Phase HPLC (pH < 3 to avoid pI) Solubility->RP No Pure Purified Product NP->Pure RP->Pure

Workflow for purifying amphoteric 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product streak from the baseline to the solvent front on standard silica gel, resulting in abysmal recovery? A1: This is a classic symptom of unshielded silanol interactions. The surface of standard silica gel is populated with weakly acidic silanol groups (Si-OH). The basic imidazole and pyridine nitrogens in your analyte form strong ionic and hydrogen bonds with these silanols, causing the compound to drag or irreversibly stick to the stationary phase[1].

  • The Fix: You must neutralize the column. Add 1% to 5% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, binding to the acidic silanols and allowing your product to elute as a sharp band[1]. Alternatively, switch to an amino-functionalized (NH2) silica stationary phase, which inherently lacks these acidic interaction sites[2].

Q2: I switched to Reverse-Phase (RP) Preparative HPLC, but my peaks are broad, split, or eluting at unpredictable times. How do I resolve this? A2: Your molecule is amphoteric. If your mobile phase pH is near the molecule's isoelectric point (pI) or its pKa values, the compound exists in a dynamic equilibrium of protonated, neutral, and deprotonated (zwitterionic) states. Because these states have different hydrophobicities, they partition differently into the C18 stationary phase, causing peak splitting[3].

  • The Fix: Force the molecule into a single, uniform ionization state. The golden rule of RP-HPLC for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa[3]. Use a highly acidic buffer (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) to fully protonate the basic nitrogens, ensuring a single cationic state.

Q3: My post-column NMR shows significant line broadening, and the product retains a slight yellowish/greenish tint. Is it degrading? A3: It is likely not degrading; it is chelating. The 2-(2-pyridyl)imidazole motif is a well-documented, powerful bidentate ligand for transition metals[4]. If your synthetic route utilized palladium (e.g., Suzuki coupling) or copper, your product has scavenged residual metal ions. Paramagnetic metals cause severe NMR line broadening and discoloration.

  • The Fix: Implement a metal-scavenging step before chromatography. Dissolve the crude mixture in an organic solvent and wash vigorously with an aqueous EDTA solution, or stir the crude solution with a functionalized metal-scavenging resin (e.g., QuadraPure TU) to strip the metals from the chelating pocket.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol if the crude is soluble in moderately polar organic solvents (e.g., Dichloromethane).

  • Column Preparation: Slurry pack standard flash silica gel (40–63 μm).

  • Solvent System: Prepare a mobile phase of Dichloromethane/Methanol (95:5) spiked with 1% v/v Triethylamine (TEA)[1].

  • Stationary Phase Deactivation: Flush the packed column with 3 column volumes (CV) of the TEA-spiked mobile phase. Causality: This pre-saturates the acidic silanol sites, preventing the analyte from being consumed by the silica.

  • Sample Loading: To prevent the highly polar crude from crashing out at the column head, dry-load the sample. Dissolve the crude in a minimal amount of methanol, add silica gel (1:3 ratio to crude mass), and evaporate to a free-flowing powder. Load this evenly onto the column.

  • Elution & Validation: Elute isocratically. Validation Step: Co-spot the collected fractions against the crude mixture on a TLC plate pre-treated with TEA. A single, symmetrical spot with an Rf of ~0.3–0.4 confirms successful silanol deactivation and product isolation.

SOP 2: pH-Driven Reverse-Phase Preparative HPLC

Use this protocol if the crude is highly polar, zwitterionic, and insoluble in standard organics.

  • Column Selection: Utilize a robust, end-capped C18 column designed to withstand extreme pH variations (e.g., polymeric or hybrid silica phases)[5].

  • Buffer Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 minutes. Causality: The low pH ensures the imidazole and pyridine nitrogens are fully protonated, preventing zwitterion formation and ensuring sharp peak shapes.

  • Recovery & Validation: Lyophilize the main peak fractions immediately to remove water and volatile TFA. Validation Step: Re-inject a 5 µL aliquot of the reconstituted main fraction under the exact same analytical gradient. A single sharp peak with a matching UV spectrum confirms structural homogeneity and the absence of mixed ionization states.

Quantitative Data & Method Optimization Tables

Table 1: Effect of Mobile Phase Modifiers on Silica Gel Chromatography Data illustrates the necessity of silanol suppression for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Mobile Phase SystemModifierChromatographic ObservationMechanistic Causality
DCM / MeOH (90:10)NoneSevere tailing, Rf spreads 0.1–0.8Unshielded silanol interactions with basic nitrogens.
DCM / MeOH (90:10)1% TEA Sharp band, Rf ~0.4 TEA neutralizes acidic silanol sites on silica.
Hexane / EtOAc (50:50)NoneProduct stuck at baseline (Rf = 0)Insufficient polarity to disrupt intermolecular H-bonding.

Table 2: pH Optimization for Reverse-Phase HPLC Data demonstrates the impact of forcing a single ionization state.

Buffer pHDominant Ionization StateChromatographic Result
pH 2.0 (0.1% TFA) Fully Protonated (Cationic) Sharp peaks, excellent resolution, high recovery.
pH 6.5 (Water)Zwitterionic (Mixed states)Broad, split peaks, poor recovery due to dynamic equilibrium.
pH 10.0 (Ammonium Bicarb) Fully Deprotonated (Anionic) Sharp peaks, good resolution (requires high-pH stable column).

References

  • Organic Syntheses: Dry silica gel (84 g) - Organic Syntheses Procedure. Demonstrates the critical use of 0.5 to 5% triethylamine to suppress tailing of basic functional groups on silica gel.[1]

  • Chromatography Forum: Role of pH. Details the physicochemical necessity of keeping mobile phase pH at least 2 units away from analyte pKa to prevent peak splitting in amphoteric molecules.[3]

  • FUJIFILM Wako Chemicals: Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography. Explains the mechanism of basic compound adsorption on silanols and the utility of NH2-modified stationary phases.[2]

  • Google Patents (US9320467B2): Redox polymers. Identifies 2-(2-pyridyl)imidazole derivatives as potent bidentate chelating ligands for transition metals.[4]

    • URL
  • ThermoFisher Scientific: Acclaim Columns Overview. Outlines the selection of specialized polymeric and hybrid reversed-phase columns necessary for surviving extreme pH conditions during the purification of ionizable analytes.[5]

Sources

Technical Support Center: Solubility Solutions for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Barriers for Rigid N,O-Donor Ligands Target Molecule: 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Audience: Synthetic Chemists, Medicinal Chemists, Materials Scientists

Diagnostic Triage: The "Brick Dust" Phenomenon

You are likely reading this because your yellow/orange solid refuses to dissolve in standard organic solvents (DCM, THF, EtOAc), or it crashes out of solution during cooling. This is not a purity issue; it is a lattice energy issue.

The Core Problem: Intramolecular "Locking"

The specific substitution pattern of this molecule—a hydroxyl group at position 3 of the pyridine and an imidazole at position 2—creates a perfect storm for insolubility.

  • Intramolecular Hydrogen Bond (IMHB): The phenolic proton forms a robust 6-membered hydrogen bond ring with the imidazole nitrogen (N3).

  • Planarity: This IMHB locks the two aromatic rings into a co-planar conformation.

  • Stacking: The flat, non-polar surface area allows for intense

    
    -
    
    
    
    stacking in the crystal lattice.

Result: The molecule "hides" its polar groups from the solvent, behaving like a pigment (brick dust). To dissolve it, you must pay the energetic cost to break this lattice.

Decision Matrix: Solvent Selection Strategy

Use this flowchart to select the correct solvent system based on your downstream application.

SolubilityDecision Start What is your Goal? NMR NMR Analysis Start->NMR Reaction Chemical Reaction Start->Reaction Cryst Crystallization/Purification Start->Cryst DMSO d6-DMSO (Standard) Requires Heat (40°C) NMR->DMSO Routine TFE CDCl3 + 10% TFE (Breaks Aggregates) NMR->TFE High Res / NOE Temp Reaction Temp? Reaction->Temp AcidBase Acid/Base Swing (Dissolve in dilute HCl, neutralize to ppt) Cryst->AcidBase Bulk Purity VapDiff Vapor Diffusion (DMSO -> Et2O) Cryst->VapDiff X-Ray Quality HighT >80°C: DMF or DMAc (Excellent Solubility) Temp->HighT High LowT <80°C: 2-MeTHF or Toluene/EtOH (4:1) Temp->LowT Low HFIP Special Case: HFIP (Catalytic) Temp->HFIP Difficult Coupling

Figure 1: Strategic solvent selection flowchart based on experimental intent. Note the specific recommendation of fluorinated alcohols (TFE/HFIP) for breaking aggregation.

Solubility Data & Solvent Tier List

The following data summarizes the solubility profile. Note that "Standard" solvents often fail without additives.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Tier 1: The "Gold Standard" DMSO, DMF, NMP, DMAc High (>50 mg/mL)Best for reactions. High boiling points make product isolation difficult (requires aqueous workup or lyophilization).
Tier 2: The "Disruptors" HFIP, TFE Very High (>100 mg/mL)CRITICAL: Fluorinated alcohols are strong H-bond donors. They disrupt the intramolecular H-bond, "unlocking" the molecule [1]. Excellent for NMR or transferring the compound.
Tier 3: Protic Solvents Methanol, Ethanol Moderate (Heat req.)Solubility drops drastically upon cooling. Good for recrystallization but poor for room-temp reactions.
Tier 4: Non-Polar DCM, Chloroform, Toluene Poor (<1 mg/mL)Ineffective unless mixed with a polar co-solvent (e.g., 5% MeOH) or heated.

Advanced Solubilization Protocols

Protocol A: The "Fluorine Spike" for NMR

Use this when you see broad peaks in d6-DMSO or insolubility in CDCl3.

Mechanism: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) breaks the intramolecular H-bond between the pyridine-OH and imidazole-N, disrupting the stacking aggregates [2].

  • Place 5–10 mg of the ligand in the NMR tube.

  • Add 50–100 µL of TFE (Trifluoroethanol) or HFIP. The solid should dissolve almost instantly.

  • Fill the remainder of the tube with CDCl3 .

  • Result: Sharp peaks, clear solution, no heating required.

Protocol B: Acid-Base "Swing" Purification

Use this to purify bulk material without chromatography.

Mechanism: The molecule is amphoteric. The pyridine and imidazole nitrogens are basic; the phenol is acidic.

  • Dissolution: Suspend the crude solid in water. Add 1M HCl dropwise until pH < 2. The solid will dissolve as the cationic hydrochloride salt forms.

  • Filtration: Filter the acidic solution to remove non-basic insoluble impurities.

  • Precipitation: Slowly add 1M NaOH (or saturated NaHCO3) while stirring.

  • Critical Point: As the pH approaches the isoelectric point (approx pH 6–8), the neutral zwitterion will precipitate as a microcrystalline solid.

  • Collection: Filter the precipitate and wash with cold water followed by cold ether.

Protocol C: Reaction Media for Metal Complexation

Use this when synthesizing Ir/Ru/Pt complexes.

Issue: The ligand does not dissolve in the alcohol typically used for IrCl3 bridging cleavage. Solution: Use a 2-ethoxyethanol or diglyme system at 110°C.

  • These glycol ethers have higher boiling points and better chelating solvation properties than MeOH/EtOH.

  • If the ligand remains stubborn, add 1.1 equivalents of NaOMe to the solvent. This deprotonates the phenol, creating the highly soluble anionic phenolate species, which reacts much faster with the metal center [3].

Mechanism of Action (Visualized)

Understanding why the solubility is poor helps you predict behavior for derivatives.

Mechanism cluster_0 Insoluble State (Lattice) cluster_1 Solubilized State Mol1 Ligand (Planar) IMHB Intramolecular H-Bond (Locks Conformation) Mol1->IMHB Stack Pi-Pi Stacking (High Lattice Energy) IMHB->Stack Complex Solvated Species (Twisted/Free) Stack->Complex Energy Barrier Overcome Solvent HFIP / DMSO (H-Bond Donor) Solvent->IMHB Disrupts Solvent->Stack Intercalates

Figure 2: The transition from insoluble lattice to solvated species requires overcoming the intramolecular lock (IMHB) and intermolecular stacking.

Frequently Asked Questions (FAQ)

Q: Can I use acetone? A: generally, No. While acetone is polar aprotic, it often lacks the solvating power to break the lattice of this specific rigid heterocycle. You will likely get a suspension. Use DMF or DMSO instead.

Q: Why does my product oil out when I try to crystallize from MeOH? A: This is common. The compound is moderately soluble in hot MeOH but "oils out" if cooled too quickly because it holds onto solvent molecules. Fix: Use Vapor Diffusion . Dissolve in a minimum amount of DMSO or DMF, place in a small vial, and set that vial inside a larger jar containing Diethyl Ether. Cap the large jar. The ether will slowly diffuse into the DMSO, forcing the ligand to grow into high-quality crystals over 24–48 hours.

Q: Is the molecule stable in water? A: Yes, it is hydrolytically stable. However, at neutral pH, it is virtually insoluble in water. It dissolves only at low pH (cation) or high pH (anion).

Q: I need to remove the solvent, but I used DMSO. What now? A: Do not try to rotovap DMSO (requires high heat/vacuum). Fix: Dilute the DMSO solution with 10 volumes of water. The ligand should precipitate (if neutral). Filter it off. If it doesn't precipitate, extract with DCM (3x) after saturating the water phase with brine.

References

  • RSC Publishing. (2025). A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. Unilong Industry. Link

  • National Institutes of Health (NIH). (2024). Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. PubMed Central. Link

  • MDPI. (2024). Di-µ-(1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-olate)-bis[(η 5 -pentamethylcyclopentadienyl)iridium(III)] Chloride. Molbank.[1] Link

  • BenchChem. (2025).[2][3] The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide.Link

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing solvents for the recrystallization of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol. Given the limited specific literature on the crystallization of this particular molecule, this document emphasizes a systematic, first-principles approach to developing a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, and how do they guide initial solvent selection?

Answer:

Understanding the structural attributes of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is the foundation for a rational solvent selection strategy. The principle of "like dissolves like" is our primary guide, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1]

Structural Analysis:

  • Pyridine Ring: A nitrogen-containing aromatic heterocycle, it contributes to the molecule's polarity.

  • Imidazole Ring: Another nitrogen-containing heterocycle, which is polar and can participate in hydrogen bonding.

  • Hydroxyl (-OH) Group: This group is highly polar and is a strong hydrogen bond donor and acceptor.

  • N-Methyl (-CH3) Group: A small, non-polar alkyl group.

Predicted Properties: The combination of two nitrogenous heterocycles and a hydroxyl group makes the molecule predominantly polar with a strong capacity for hydrogen bonding. Therefore, the initial search for a suitable recrystallization solvent should focus on polar solvents.

The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1][2]

Table 1: Common Laboratory Solvents for Initial Screening

Solvent NamePolarity IndexBoiling Point (°C)Notes on Suitability
Water10.2100High polarity, strong H-bonding. Good first choice for polar compounds.
Ethanol5.278Polar protic solvent. Often a good choice for N-heterocycles.[3]
Methanol6.665Highly polar protic solvent. Similar to ethanol but more volatile.
Isopropanol4.382Less polar than ethanol. May offer a better solubility differential.
Acetonitrile6.282Polar aprotic solvent. Can be effective for heterocyclic compounds.[4]
Ethyl Acetate4.377Medium polarity. May be useful in a mixed-solvent system.
Acetone5.456Polar aprotic solvent. Its low boiling point makes it easy to remove.
Dichloromethane3.440Low polarity. Unlikely to be a good single solvent but could be an anti-solvent.
Hexane / Heptane0.069 / 98Non-polar. Primarily useful as anti-solvents in a mixed-solvent system.

Note: Polarity Index is a relative measure. Values can vary slightly between sources.

Q2: How should I perform a systematic solvent screening for this compound?

Answer:

A systematic, small-scale screening is the most efficient method to identify a promising solvent or solvent system. This minimizes the consumption of your valuable compound.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Place approximately 10-20 mg of your crude 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol into several small test tubes or vials.

  • Room Temperature Test: To each tube, add a different candidate solvent (from Table 1) dropwise, starting with ~0.25 mL.[5] Agitate the mixture at room temperature. Observe if the solid dissolves completely.

    • If it dissolves completely at room temperature: The solvent is unsuitable as a single solvent because recovery will be poor. Set it aside as a potential "good" solvent for a mixed-solvent system.

    • If it is partially soluble or insoluble: Proceed to the next step.

  • High-Temperature Test: Heat the tubes containing the undissolved solids in a water or sand bath towards the boiling point of the solvent.[1][5] Add small aliquots of the same solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. If necessary, further cool them in an ice-water bath.[1]

  • Evaluation: An ideal solvent is one where the compound was poorly soluble at room temperature but fully dissolved at high temperature, and then formed a significant amount of crystalline precipitate upon cooling.[5]

Diagram 1: Systematic Solvent Screening Workflow

G start Start: Crude Compound (10-20 mg) add_solvent Add 0.25 mL of Solvent (Room Temp) start->add_solvent dissolves_rt Completely Dissolved? add_solvent->dissolves_rt insoluble_rt Insoluble or Partially Soluble dissolves_rt->insoluble_rt No unsuitable Result: Unsuitable as Single Solvent (Consider for Mixed System) dissolves_rt->unsuitable Yes heat Heat to Boiling Add Solvent Dropwise insoluble_rt->heat dissolves_hot Completely Dissolved? heat->dissolves_hot insoluble_hot Result: Insoluble Solvent is Unsuitable dissolves_hot->insoluble_hot No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals Crystals Form? cool->crystals success Result: Potential Good Solvent crystals->success Yes no_crystals Troubleshoot: (See Q5) crystals->no_crystals No

Caption: Workflow for single-solvent screening.

Q3: What should I do if no single solvent is suitable?

Answer:

It is common, especially with complex molecules, that no single solvent meets the ideal criteria. In this case, a mixed-solvent system is the best approach.[2][6] This technique uses two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "bad" or "anti-solvent" in which your compound is poorly soluble.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent (the one in which it was very soluble).

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage to remove them.

  • Addition of Anti-Solvent: Heat the "bad" solvent (anti-solvent) to a similar temperature. Slowly add the hot anti-solvent to the hot solution of your compound until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Set the clear solution aside to cool slowly and undisturbed, allowing for the formation of pure crystals.

Table 2: Common Miscible Solvent Pairs for Polar Compounds

"Good" Solvent (High Polarity)"Bad" (Anti-Solvent) (Lower Polarity)
EthanolWater
MethanolWater
AcetoneWater
EthanolHexane / Heptane
Ethyl AcetateHexane / Heptane
DichloromethaneHexane / Heptane
Troubleshooting Guide
Q4: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline structure. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent mixture. The resulting oil often traps impurities.

Common Causes & Solutions:

  • Cause: The solution is too concentrated, or cooling is too rapid.

    • Solution 1: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[2][7] Insulating the flask can help.

  • Cause: The boiling point of the solvent is too high.

    • Solution 2: Select a different solvent or solvent system with a lower boiling point.

  • Cause: Impurities are depressing the melting point of your compound.

    • Solution 3: Try adding slightly more solvent and cooling very slowly. If the problem persists, the crude material may require pre-purification by another method, such as column chromatography, before recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

G start Problem: Compound 'Oils Out' reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent cool_slowly Cool Very Slowly (Insulate Flask) add_solvent->cool_slowly check Oil Forms Again? cool_slowly->check success Success: Crystals Form check->success No failure Persistent Oiling check->failure Yes change_solvent Action: Choose a Lower-Boiling Point Solvent or a Different Mixed-Solvent System failure->change_solvent

Caption: Decision tree for resolving oiling out issues.

Q5: No crystals are forming, even after the solution has cooled. What should I do?

Answer:

This is a common issue that can arise from two opposite problems: the solution is not saturated enough, or it is supersaturated and resistant to nucleation (the initial formation of crystals).

Common Causes & Solutions:

  • Cause: Too much solvent was used, and the solution is not saturated.[2][7]

    • Solution 1: Gently heat the solution to boil off (evaporate) some of the solvent, thereby increasing the concentration.[2] Once the volume is reduced, allow it to cool again.

  • Cause: The solution is supersaturated and requires a nucleation event to begin crystallization.

    • Solution 2: Induce Crystallization.

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[5][7] The microscopic scratches provide a surface for crystals to begin forming.

      • Seed Crystal: Add a tiny crystal of the crude starting material.[7][8] This provides a perfect template for crystal growth.

    • Solution 3: Further Cooling. If the above methods fail, try cooling the solution in a salt-ice bath to further decrease solubility.[9]

Q6: The recrystallized product is still impure. How can I improve the purity?

Answer:

If impurities are still present after recrystallization, it indicates that the purification was not fully effective.

Common Causes & Solutions:

  • Cause: Crystals formed too quickly, trapping impurities within the crystal lattice.[8]

    • Solution 1: Repeat the recrystallization process, but ensure the cooling step is much slower. Using slightly more solvent can also help ensure that the solution does not become saturated too quickly.[8]

  • Cause: The chosen solvent does not effectively discriminate between the compound and a specific impurity (i.e., they have very similar solubility profiles).

    • Solution 2: Try a completely different solvent or solvent system. A different solvent may have a better solubility differential between your compound and the persistent impurity.

  • Cause: Highly colored, often tar-like, impurities are present.

    • Solution 3: Before cooling the hot, dissolved solution, add a small amount of activated carbon (charcoal). Boil the solution with the carbon for a few minutes. The carbon will adsorb the large, colored impurity molecules. Perform a hot filtration to remove the carbon, then allow the clear filtrate to cool and crystallize.[10]

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • (n.d.). Recrystallization1.
  • (n.d.). Recrystallization.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. ChemEd X.
  • (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]

  • (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Retrieved from [Link]

  • (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • (2014, March 10). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Stability of 2-(Imidazolyl)pyridin-3-ol Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation During the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Oxidation Trap"

You are likely accessing this guide because your reaction mixture, which should be a pale yellow or off-white crystalline solid, has turned dark brown or black during the synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol .

The Root Cause: The 3-hydroxypyridine moiety is an electron-rich heteroaromatic system. In basic media (common in cross-coupling reactions like Suzuki, Stille, or Negishi), the deprotonated 3-oxidopyridine anion is highly susceptible to Single Electron Transfer (SET) oxidation. This generates radical species that rapidly polymerize into complex "tars" or form stable N-oxides, destroying your yield.

This guide provides a self-validating protocol to eliminate these oxidative pathways through Rigorous Deoxygenation , Chemo-Engineering (Protection) , and pH-Controlled Isolation .

Module 1: The Inert Atmosphere Ecosystem

Diagnosis: If your reaction darkens within minutes of heating or adding the catalyst, your inert atmosphere is compromised. Standard nitrogen balloon sparging is often insufficient for electron-rich heteroaryl couplings.

Protocol A: The Freeze-Pump-Thaw (FPT) Cycle

Required for: Palladium-catalyzed couplings involving 3-hydroxypyridines.

Why this works: Henry’s Law dictates that dissolved oxygen cannot be removed effectively by simple bubbling (sparging) because the gas exchange surface area is too low. FPT uses vacuum to rip dissolved gas out of the frozen solvent lattice.

  • Freeze: Place your solvent/reactant flask (Schlenk tube) in liquid nitrogen until the solvent is completely solid.

  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: Keep the flask frozen.

  • Thaw: Close the vacuum valve. Remove the flask from liquid nitrogen and let it thaw to room temperature in a warm water bath. Do not open to argon yet. Gas bubbles will erupt from the liquid.

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon (Ar is heavier than air and provides a better blanket than

    
    ).
    
Visualizing the Risk: The Oxidation Cascade

The following diagram illustrates the mechanistic failure point when oxygen is present.

OxidationCascade Start 3-Hydroxypyridine (Precursor) Anion 3-Oxidopyridine Anion (Electron Rich) Start->Anion Deprotonation Base Base Added (e.g., K2CO3, NaOtBu) Radical Pyridine Radical Cation Anion->Radical SET Oxidation Product Target Molecule (Low Yield) Anion->Product Coupling (Anaerobic) Oxygen Trace O2 / Metal Catalyst Tar Polymerized 'Tar' (Black/Brown) Radical->Tar Dimerization NOxide Pyridine N-Oxide (Side Product) Radical->NOxide O2 Trapping

Figure 1: The Divergent Pathway. In the presence of oxygen (red path), the electron-rich anion bypasses the coupling cycle to form irreversible byproducts.

Module 2: Chemo-Engineering (Protecting Group Strategy)

Diagnosis: If rigorous degassing fails, the substrate is too labile for direct coupling. You must mask the 3-hydroxy group.

The Strategy: Block the phenol-like oxygen to prevent the formation of the oxidizable anion. The protecting group (PG) must be orthogonal to your coupling conditions (usually basic/nucleophilic).

Comparative Analysis of Protecting Groups
Protecting GroupStability (Base/Pd)DeprotectionOxidation RiskRecommendation
MOM (Methoxymethyl) HighAcid (HCl/iPrOH)Very LowPrimary Choice
Bn (Benzyl) HighHydrogenolysis (

)
LowSecondary Choice
TBS (Silyl ether) Low to ModerateFluoride (

)
ModerateAvoid (Labile in base)
Ac (Acetyl) Very LowBaseHighDo Not Use
Recommended Workflow: The MOM-Protection Route
  • Protection: React 2-bromo-3-hydroxypyridine with MOM-Cl and DIPEA in DCM.

    • Result: 2-bromo-3-(methoxymethoxy)pyridine. This intermediate is stable to air.

  • Coupling: Perform the Negishi or Stille coupling with 1-methyl-2-metalated-imidazole.

    • Note: The MOM group prevents the pyridine from coordinating tightly to the Pd catalyst, potentially boosting turnover frequency (TOF).

  • Deprotection: Hydrolysis with 2M HCl in Methanol.

    • Critical Step: Perform deprotection under inert atmosphere if possible, or work up immediately.

Module 3: Workup & Isolation (The Danger Zone)

Diagnosis: The reaction looked yellow, but turned black during rotary evaporation or extraction.

The Science: 3-Hydroxypyridines can exist as zwitterions. At neutral or basic pH in air, they oxidize rapidly. They are most stable in their protonated (cationic) form.

Troubleshooting Guide: The "Safe-Landing" Isolation
  • Quenching: Do not quench with water/bicarb. Quench with degassed dilute HCl or Ammonium Chloride .

  • pH Control: Adjust the aqueous layer pH to 5–6 .

    • Why? At pH < 4, the imidazole is protonated (stable). At pH > 8, the phenol is deprotonated (unstable). The "Sweet Spot" is slightly acidic.[1]

  • Scavengers: Add a trace amount of Ascorbic Acid (Vitamin C) or BHT to the organic solvent during extraction if the compound is particularly sensitive.

  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides. Use DCM or EtOAc for extraction.

Frequently Asked Questions (FAQ)

Q1: My product has a persistent brown color even after column chromatography. Is it ruined?

  • A: Not necessarily. Pyridines often trap trace metal oxides or oligomers.

    • Fix: Dissolve the product in minimal MeOH, add activated charcoal, heat gently (40°C) for 10 mins, filter through Celite, and recrystallize.

    • Check: Verify purity by NMR. If peaks are sharp, the color is likely a minor impurity (<1%).

Q2: Can I use 2-methoxypyridine and demethylate later?

  • A: Demethylating 2-substituted-3-methoxypyridines is notoriously difficult and often requires harsh conditions (

    
     or molten Pyridine-HCl at 200°C) which may decompose the imidazole ring. The MOM group (cleavable by mild acid) is far superior for this specific scaffold.
    

Q3: Why does the reaction fail with copper catalysis (Ullmann-type)?

  • A: 3-Hydroxypyridines are potent bidentate ligands (N,O-chelators). They poison Copper catalysts by forming stable, inactive complexes. You must protect the OH group to use Copper, or switch to Palladium.

Visualizing the Protected Synthesis Workflow

ProtectedRoute Start 2-halo-3-hydroxypyridine Protect Protection (MOM-Cl) Start->Protect Masks OH group Intermediate Stable Intermediate (MOM-Protected) Protect->Intermediate Prevents Oxidation Coupling Pd-Catalyzed Coupling (1-methyl-imidazole species) Intermediate->Coupling Inert Atmosphere CoupledProduct Coupled Protected Adduct Coupling->CoupledProduct Deprotect Deprotection (HCl/MeOH) CoupledProduct->Deprotect Controlled Hydrolysis Final Target: 2-(imidazolyl)pyridin-3-ol Deprotect->Final Isolation at pH 6

Figure 2: The Protected Synthesis Strategy. By masking the hydroxyl group, the oxidative sensitivity is removed during the high-risk metal catalysis step.

References

  • Greene's Protective Groups in Organic Synthesis. (Standard reference for MOM/Bn stability profiles). Source: Wiley Online Library [Link]

  • Oxidative Dearomatization of Pyridines. (Mechanistic insight into pyridine oxidation pathways). Source: National Institutes of Health (PMC) [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Rich Heterocycles. (Methodology for handling sensitive substrates). Source: Royal Society of Chemistry [Link][2]

Sources

thermal stability enhancement of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol complexes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability Enhancement of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Complexes

Topic: Thermal Stability Enhancement of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Complexes Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (hereafter referred to as 1-Me-ImPy-3-ol ), a tridentate or bidentate N,N,O-donor ligand.

The Problem: While the imidazole-pyridine scaffold offers robust chelation, the 3-hydroxy group and the N-methyl substituent introduce specific thermal vulnerabilities. Users frequently report:

  • Premature desolvation leading to crystal lattice collapse (< 150°C).

  • Oxidative degradation of the imidazole ring at elevated temperatures.

  • Ligand dissociation driven by steric strain from the 1-methyl group.

The Solution: This guide provides a root-cause analysis and actionable protocols to enhance the thermal limit of these complexes from the typical 200°C range to >300°C.

Diagnostic Hub: Is Your Complex Thermally Compromised?

Before attempting stabilization, confirm the mode of failure.

ObservationProbable CauseDiagnostic Action
Mass loss < 120°C (TGA) Loss of lattice solvent (Water/MeOH).Run DSC.[1] If endothermic peak matches mass loss, it is desolvation.
Color change w/o mass loss Isomerization or spin-crossover (common in Fe/Co).Check magnetic susceptibility vs. Temperature.
Mass loss > 200°C (Exothermic) Oxidative decomposition of the ligand.Run TGA in N₂ vs. Air. If onset T is higher in N₂, it is oxidation.
Stepwise mass loss (~15-20%) Loss of auxiliary ligands (e.g., acetate, chloride).Calculate % mass loss. Does it match the MW of the leaving group?

Troubleshooting & Optimization Guide

Issue 1: The "Solvate Collapse" Phenomenon

Symptom: The complex turns opaque or amorphous after heating to 100°C. Technical Insight: 1-Me-ImPy-3-ol complexes often crystallize with lattice water or methanol hydrogen-bonded to the phenolate oxygen. Removal of this solvent destroys the crystal lattice, creating defects that lower the activation energy for total decomposition. Solution: Lattice Engineering via Counter-Ion Exchange Replace small, hydrogen-bonding anions (Cl⁻, NO₃⁻) with bulky, non-coordinating anions (PF₆⁻, BPh₄⁻). This eliminates voids for solvent molecules and packs the lattice more efficiently.

  • Protocol:

    • Dissolve your metal chloride complex in warm Methanol.

    • Add 1.5 equivalents of NH₄PF₆ or NaBPh₄ (dissolved in MeOH).

    • Precipitate the new salt. The hydrophobic anion repels water, resulting in a solvent-free, thermally robust lattice.

Issue 2: Steric-Induced Ligand Ejection

Symptom: TGA shows loss of the organic ligand at relatively low temperatures (e.g., 220°C). Technical Insight: The 1-methyl group on the imidazole ring creates steric clash with the pyridine ring of an adjacent ligand in homoleptic (


 or 

) complexes. This strain weakens the Metal-Nitrogen bond. Solution: Mixed-Ligand Strategy Do not force a homoleptic structure. Use a planar, less sterically demanding auxiliary ligand like 1,10-phenanthroline or 2,2'-bipyridine to complete the coordination sphere.
  • Mechanism: The auxiliary ligand "locks" the metal center, while the 1-Me-ImPy-3-ol binds without inter-ligand repulsion.

Issue 3: Oxidative Instability of the Imidazole Ring

Symptom: Rapid mass loss in air accompanied by charring. Technical Insight: The electron-rich imidazole ring is susceptible to electrophilic attack by oxygen at high temperatures, leading to ring opening. Solution: Metal Center Modulation Coordinate the ligand to "harder" Lewis acids or metals with higher oxidation states (e.g., Zn(II) vs. Cu(II)). Zn(II) complexes of imidazole-phenols typically exhibit higher thermal stability due to the filled d-shell preventing metal-catalyzed ligand oxidation.

Visual Troubleshooting Logic

ThermalStabilityLogic Start Start: Thermal Instability Obs1 Mass loss < 150°C? Start->Obs1 Obs2 Decomposition in Air? Obs1->Obs2 No Diag1 Lattice Solvate Loss Obs1->Diag1 Yes Diag2 Oxidative Degradation Obs2->Diag2 Yes (Exothermic) Diag3 Steric Ligand Ejection Obs2->Diag3 No (Endothermic) Act1 Action: Anion Exchange (Use PF6 or BPh4) Diag1->Act1 Act2 Action: Switch to Inert Atm or Zn(II) Center Diag2->Act2 Act3 Action: Add Co-Ligand (Phen/Bipy) Diag3->Act3

Caption: Decision matrix for diagnosing and treating thermal instability in 1-Me-ImPy-3-ol complexes.

Advanced Protocol: Synthesis of Thermally Stabilized [Zn(1-Me-ImPy-3-ol)(phen)]PF₆

This protocol synthesizes a mixed-ligand complex with a non-coordinating anion, optimizing for maximum thermal stability (Target


).

Reagents:

  • Ligand: 1-Me-ImPy-3-ol (1.0 mmol)

  • Co-Ligand: 1,10-phenanthroline (1.0 mmol)

  • Metal Salt:

    
     (1.0 mmol)
    
  • Anion Source:

    
     (1.5 mmol)
    
  • Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 1-Me-ImPy-3-ol (175 mg) in 10 mL methanol. Add

    
     (1.0 equiv) if deprotonation of the phenol is required for charge balance (optional depending on desired charge state).
    
  • Metal Coordination: Add

    
     solution dropwise to the ligand. The solution should turn clear/yellow. Stir for 30 mins at 50°C.
    
  • Stabilization (Co-ligand): Add 1,10-phenanthroline (180 mg) solid directly to the reaction. Stir for 1 hour. The "chelate effect" is now maximizing bond strength.

  • Lattice Hardening (Anion Exchange): Add

    
     (244 mg) dissolved in minimal MeOH. A precipitate should form immediately.
    
    • Why? The bulky

      
       anion forces the exclusion of solvent molecules that would otherwise lower the boiling point/decomposition point.
      
  • Isolation: Filter the precipitate, wash with cold MeOH (2x) and Ether (2x).

  • Curing: Dry in a vacuum oven at 80°C for 6 hours. This "anneals" the surface and removes surface-adsorbed volatiles.

Visualization of Stabilization Pathway

StabilizationPath L Ligand: 1-Me-ImPy-3-ol (Steric bulk + H-bond donor) Complex Initial Complex [M(L)2]Cl2 (Unstable ~180°C) L->Complex M Metal Center (Zn/Cu) M->Complex Step1 Step 1: Add Co-Ligand (Phen) Reduces Steric Clash Complex->Step1 Step2 Step 2: Anion Exchange (PF6) Removes Lattice Water Step1->Step2 Stable Stabilized Complex [M(L)(Phen)]PF6 (Stable > 300°C) Step2->Stable

Caption: Synthetic workflow transforming a labile precursor into a thermally robust heteroleptic complex.

Frequently Asked Questions (FAQs)

Q: Why does the 1-methyl group reduce stability compared to the NH-analog? A: The NH-analog (2-(1H-imidazol-2-yl)pyridine) can form intermolecular hydrogen bonds (N-H...O or N-H...N), creating a polymeric supramolecular network that resists thermal motion. The 1-methyl group blocks this H-bonding capability and adds steric bulk, preventing tight crystal packing.

Q: Can I use TGA to determine the melting point? A: No. TGA measures mass loss (decomposition/desolvation). Use Differential Scanning Calorimetry (DSC) to distinguish between melting (endothermic, no mass loss) and decomposition (exothermic/endothermic with mass loss).

Q: My complex explodes in the TGA around 250°C. Why? A: You are likely using a Perchlorate (


) or Nitrate (

) counter-ion. These are oxidizers. When the organic ligand begins to decompose, these anions provide oxygen, leading to rapid, explosive combustion. Switch to Triflate (

) or Hexafluorophosphate (

) immediately for safety and stability.

References

  • Thermal Stability of Imidazole-Pyridine Complexes

    • Study on Co(II)/Ni(II) complexes of N,O-donors.
    • Source:

  • Structural Analogs & Ligand Behavior

    • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols. This reference details the coordination modes of the phenol-imidazole hybrid ligand, structurally identical to the core of 1-Me-ImPy-3-ol.
    • Source:

  • Anion Effects on Thermal Stability

    • Thermal Degradation Studies of Alkyl-Imidazolium Salts. Demonstrates that and salts exhibit superior thermal stability (>350°C) compared to halides (<250°C).
    • Source:

Sources

Technical Support Center: Isolation Methods for Deprotonated 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol Species

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with complex N,O-donor ligands. Here, we provide field-proven troubleshooting, mechanistic insights, and self-validating protocols for the isolation and handling of the deprotonated 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol species.

Mechanistic Grounding: The "Why" Behind the Workflow

To successfully isolate the deprotonated species of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, one must understand its structural thermodynamics.

The core 3-hydroxypyridine moiety exhibits a pKₐ of approximately 8.7[1]. The substitution of the electron-withdrawing 1-methylimidazole ring at the 2-position slightly increases the acidity of this hydroxyl proton. Crucially, because the imidazole N1 position is methylated, the N-H deprotonation pathway is blocked. The sole acidic site is the pyridin-3-ol hydroxyl group.

Upon deprotonation, the resulting pyridinolate anion is highly electron-rich. This makes it a potent anionic N,O-bidentate chelator capable of forming a thermodynamically stable 6-membered metallacycle (coordinating via the imidazole N3 and the pyridinolate oxygen) with transition metals like Ru(II) or Ir(III)[2][3]. However, this electron density also makes the isolated alkali metal salt highly hygroscopic and susceptible to aerobic oxidation, necessitating strict inert-atmosphere techniques.

Troubleshooting Guides & FAQs

Q1: Why does my isolated sodium/potassium salt turn dark brown upon exposure to air? A1: The deprotonated pyridinolate species is highly electron-rich and vulnerable to aerobic oxidation. The discoloration is a direct visual indicator of oxidative degradation. When handling the isolated alkali metal salt, you must operate strictly under an inert atmosphere (N₂ or Argon) using standard Schlenk techniques.

Q2: I am using triethylamine (TEA) as a base, but I am not observing complete complexation with my metal precursor. Why? A2: Triethylamine has a conjugate acid pKₐ of ~10.7 in water, but its effective basicity is significantly compressed in organic solvents like THF or acetonitrile. While TEA may establish an equilibrium with the pyridin-3-ol (pKₐ ~8.7), it fails to drive the deprotonation to completion without a thermodynamic sink. For quantitative isolation prior to metallation, you must use a stronger, non-nucleophilic base like Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH).

Q3: How do I choose between isolating the alkali metal salt versus performing in situ deprotonation? A3: Isolate the salt (e.g., Potassium salt) if your downstream metal precursor is sensitive to the conjugate acid of the base (e.g., tBuOH or water), or if you require precise stoichiometry for heteroleptic complex synthesis. Use in situ deprotonation (e.g., with K₂CO₃ in refluxing ethanol) only when the metal precursor is robust and the resulting complex can be easily purified by crystallization.

Base Selection Matrix for Deprotonation

To ensure quantitative deprotonation without unwanted side reactions, consult the following base selection matrix.

BaseConjugate Acid pKₐByproductsSuitability for IsolationMechanistic Notes
KOtBu ~17.0 (tBuOH)tBuOHExcellent Drives quantitative deprotonation. tBuOH is easily removed under vacuum.
NaH ~35 (H₂)H₂ (gas)Excellent Irreversible deprotonation. Evolution of H₂ gas serves as a self-validating visual cue.
K₂CO₃ ~10.3 (HCO₃⁻)H₂O, CO₂PoorBest for in situ complexation. Generates water, which hydrates the isolated salt.
TEA ~10.7 (TEAH⁺)TEAH⁺ saltVery PoorEquilibrium-limited in organic solvents. Difficult to separate from the product.

Experimental Protocols

Protocol A: Isolation of the Potassium Salt (Schlenk Technique)

This protocol is a self-validating system: the color shift confirms deprotonation, and precipitation confirms salt formation.

  • Preparation: Flame-dry a 50 mL Schlenk flask and backfill with Argon three times.

  • Dissolution: Add 1.0 mmol of the neutral 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol ligand. Inject 10 mL of anhydrous, degassed THF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.05 mmol of a standardized KOtBu solution in THF (1.0 M). Validation Check: The solution will immediately transition to a deep, vibrant yellow/orange, confirming the formation of the extended conjugated pyridinolate system.

  • Stirring: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours to ensure quantitative conversion.

  • Precipitation: Vigorously stir while slowly adding 20 mL of anhydrous, degassed hexane. The potassium salt will precipitate as a fine powder.

  • Isolation: Filter the precipitate using a Schlenk frit under Argon. Wash the filter cake with cold anhydrous hexane (2 × 5 mL) and dry under high vacuum (10⁻³ mbar) for 4 hours. Store in a glovebox.

IsolationWorkflow Start Ligand Preparation (Vacuum dry, 80°C) Solvent Suspend in Anhydrous THF (N2 atmosphere) Start->Solvent Base Add 1.05 eq. KOtBu (Dropwise, 0°C to RT) Solvent->Base React Stir 2h (Quantitative Deprotonation) Base->React Precip Anti-solvent Addition (Anhydrous Hexane) React->Precip Filter Schlenk Filtration & Vacuum Drying Precip->Filter

Workflow for the isolation of the potassium salt of the deprotonated ligand under inert conditions.

Protocol B: In Situ Deprotonation and Ruthenium(II) Complexation

Use this method when the isolated salt is not required, and direct N,O-chelation is the goal.

  • Setup: In a Schlenk flask, combine 1.0 mmol of the neutral ligand, 1.0 mmol of the metal precursor (e.g., [Ru(bpy)₂Cl₂]), and 2.5 mmol of anhydrous K₂CO₃.

  • Solvent: Add 15 mL of a rigorously degassed Ethanol/Water (3:1 v/v) mixture.

  • Reaction: Reflux under Nitrogen for 12 hours in the dark. The base deprotonates the pyridin-3-ol, driving the thermodynamic displacement of the chloride ligands to form the 6-membered N,O-chelate ring.

  • Purification: Cool to room temperature, filter off excess inorganic salts, and precipitate the cationic complex by adding a saturated aqueous solution of NH₄PF₆.

CoordinationPathway HL Neutral Ligand (HL) (Pyridin-3-ol form) Base Base (e.g., KOtBu) - tBuOH HL->Base Deprotonation L Anionic Ligand (L⁻) (Pyridinolate form) Base->L Complex Chelate Complex (ML) (N,O-coordination) L->Complex Chelation Metal Metal Precursor (e.g., [Ru(bpy)2Cl2]) Metal->Complex Ligand Exchange

Mechanistic pathway from neutral ligand to the final metal chelate complex.

References

  • Polymer Chemistry - RSC Publishing. Recent advances in self-immolative linkers and their applications in polymeric reporting systems. (Details the pKₐ of 3-hydroxypyridine and conjugate base formation).[Link]

  • ResearchGate. Control of Redox Potential by Deprotonation of Coordinated 1H‐Imidazole in Complexes of 2‐(1H‐Imidazol‐2‐yl)pyridine. (Discusses the coordination chemistry and electrochemical shifts upon deprotonation of pyridyl-imidazole species).[Link]

  • Semantic Scholar / MDPI. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. (Provides context on the synthesis, luminescence, and structural behavior of related N,O-donor imidazole-pyridine ligands).[Link]

Sources

Validation & Comparative

X-Ray Diffraction Analysis of 2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-ol Crystals: A Comparative Guide to Crystallization and Diffractometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter N,N,O-heterocyclic ligands that exhibit frustratingly complex polymorphism. 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a prime example. Its structural dualism—featuring a strong hydrogen-bond donating hydroxyl group competing with multiple hydrogen-bond accepting nitrogens (imidazole and pyridine rings)—creates a dynamic tension in its solid-state architecture. A slight shift in the crystallization solvent's dielectric constant can yield an entirely different crystal packing motif or tautomeric form.

For researchers and drug development professionals, elucidating the exact 3D coordinates of this compound is critical for downstream applications in coordination chemistry and pharmaceutical formulation. This guide objectively compares the two primary X-ray diffraction (XRD) modalities used to characterize this compound—Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) —and evaluates the crystallization strategies required to fuel these analytical engines.

Phase 1: Comparative Crystallization Strategies

The quality of your diffraction data is intrinsically limited by the quality of your crystal. For a polymorphic compound like 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, the crystallization method must tightly control the nucleation rate.

Method A: Slow Evaporation (Best for Bulk PXRD Screening)
  • Causality: Evaporation gradually increases the solute concentration. Because the ligand has moderate solubility in halogenated solvents, using a Dichloromethane (DCM) / Methanol mixture allows the more volatile DCM to evaporate first. This gradually shifts the solvent polarity, inducing precipitation. While this method yields a high bulk mass suitable for PXRD, the rapid, uncontrolled nucleation often produces twinned or microcrystalline clusters unsuitable for SCXRD.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve 50 mg of the synthesized ligand in 5 mL of a 1:1 (v/v) DCM/Methanol mixture in a 10 mL glass vial.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/impurities).

    • Controlled Evaporation: Puncture a piece of Parafilm with 3–5 needle holes and seal the vial.

    • Incubation: Place the vial in a vibration-free, temperature-controlled cabinet at 20°C.

    • Validation: Self-Validating Check: Monitor the solvent line daily. If precipitation occurs in under 24 hours, the evaporation rate is too fast; reduce the number of Parafilm holes for the next batch.

Method B: Sitting-Drop Vapor Diffusion (Best for SCXRD)
  • Causality: Vapor diffusion physically separates the solvent and anti-solvent, relying on vapor-phase equilibration. This minimizes convection currents and drastically reduces the nucleation rate, promoting the growth of large, highly ordered, defect-free single crystals [1].

  • Step-by-Step Protocol:

    • Preparation: Dissolve 5 mg of the ligand in 200 µL of Methanol (Good Solvent).

    • Reservoir Setup: Pipette 1 mL of Diethyl Ether (Anti-solvent) into the reservoir of a sitting-drop crystallization plate [2].

    • Drop Placement: Pipette 10 µL of the ligand solution into the center sitting post of the well.

    • Sealing: Immediately seal the well with clear sealing tape to create an airtight micro-environment.

    • Validation: Self-Validating Check: Include a control well with a known standard (e.g., a simple colored transition metal salt) to ensure the tape seal is airtight. If the control drop does not visibly equilibrate and shrink within 48 hours, the seal is compromised, and the target ligand will not crystallize properly.

G Start Synthesized Ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Cond1 High Sample Volume (> 50 mg) Start->Cond1 Cond2 Limited Sample (< 5 mg) Start->Cond2 Meth1 Slow Evaporation (Bulk Microcrystals) Cond1->Meth1 DCM/MeOH (1:1) Meth2 Vapor Diffusion (High-Quality Single Crystals) Cond2->Meth2 MeOH / Diethyl Ether XRD1 PXRD Analysis (Phase Purity & Polymorphs) Meth1->XRD1 Grind to Powder XRD2 SCXRD Analysis (Absolute 3D Coordinates) Meth1->XRD2 Screen for >0.1mm Crystal Meth2->XRD2 Direct Loop Mount

Caption: Workflow for selecting crystallization and XRD methods based on sample volume and analytical goals.

Phase 2: X-Ray Diffraction Modalities (SCXRD vs. PXRD)

Once crystals are obtained, selecting the correct diffractometry technique dictates your analytical output.

SCXRD: The Gold Standard for Molecular Geometry

SCXRD provides the absolute 3D atomic coordinates, bond lengths, and stereochemistry of a single crystal. For 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, SCXRD is mandatory to definitively prove whether the compound exists in its enol form (hydroxyl protonated) or its keto-tautomer form (nitrogen protonated) in the solid state. We typically utilize a dual-source diffractometer (e.g., Bruker D8 Venture) utilizing Mo-Kα radiation to minimize absorption effects for organic molecules.

PXRD: The Benchmark for Bulk Phase Purity

Because this ligand is prone to polymorphism, solving a single crystal structure does not guarantee that the bulk synthesized powder shares that same structure [3]. PXRD analyzes a bulk sample of randomly oriented crystallites. By comparing the experimental PXRD pattern against the simulated pattern generated from the SCXRD data, scientists can unequivocally verify bulk phase purity.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of both techniques when analyzing this specific ligand:

ParameterSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Primary Output Absolute 3D molecular structure, stereochemistry, bond angles.Phase identification, bulk purity, crystallinity percentage.
Sample Requirement A single, optically clear crystal (> 0.1 × 0.1 × 0.1 mm).10–50 mg of finely ground polycrystalline powder.
Preferred X-Ray Source Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å).Cu-Kα (λ = 1.5418 Å) for higher resolution of light organics.
Data Collection Time 4 to 24 hours (depending on crystal size and symmetry).10 to 30 minutes (routine scan).
Data Quality Metric R-factor (R1). Target: < 5% for publication quality.Signal-to-Noise ratio; sharp, resolved Bragg peaks.
Primary Challenge Twinning or solvent loss during mounting.Preferred orientation (needle-like crystals laying flat).

Experimental Protocols for Diffraction Analysis

Protocol 1: SCXRD Data Collection
  • Crystal Selection: Submerge the crystallization drop in a drop of inert perfluorinated polyether (Paratone-N) oil. Under a polarized light microscope, select a crystal that extinguishes light uniformly every 90° of rotation (indicating a lack of twinning).

  • Mounting: Scoop the crystal using a 0.1 mm MiTeGen polyimide loop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the crystal from radiation damage.

  • Data Collection: Execute a full sphere data collection strategy using ω and φ scans.

  • Validation: Self-Validating Check: Check the initial unit cell indexing. If the internal R-value (

    
    ) of the preliminary frames exceeds 10%, the crystal is likely twinned or cracked; abort the run and mount a new crystal.
    
Protocol 2: PXRD Data Collection
  • Sample Preparation: Gently grind 30 mg of the bulk ligand in an agate mortar. Causality: Grinding reduces the particle size to < 10 µm, ensuring a statistically random orientation of crystallites to satisfy Bragg's Law [4].

  • Mounting: Pack the powder onto a zero-background silicon sample holder. Tamp it flat with a glass slide to ensure the sample height is perfectly flush with the holder edge (preventing zero-point shift errors).

  • Data Collection: Scan from 2θ = 5° to 50° using a step size of 0.01° and a scan speed of 2°/min.

G Sample Crystalline Sample 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Q1 Crystal Size > 0.1 mm & Optically Clear? Sample->Q1 SCXRD SCXRD Workflow (Mo-Kα / 100 K) Q1->SCXRD Yes PXRD PXRD Workflow (Cu-Kα / 298 K) Q1->PXRD No (Microcrystalline) Res1 Determine Absolute Structure (Generate .CIF File) SCXRD->Res1 Res3 Compare Experimental vs. Theoretical Pattern PXRD->Res3 Res2 Simulate Theoretical PXRD Pattern Res1->Res2 Res2->Res3 Cross-Validation

Caption: Decision matrix and cross-validation workflow for SCXRD and PXRD analysis.

Conclusion

For complex heteroaromatic systems like 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol, a singular analytical approach is insufficient. Vapor diffusion paired with SCXRD provides the high-resolution atomic blueprint necessary for structural elucidation. However, this must be rigorously cross-validated using slow evaporation and PXRD to ensure that the discovered polymorph is representative of the bulk material. By adhering to these self-validating protocols, researchers can ensure absolute scientific integrity in their solid-state characterizations.

References

  • Crystallization of Membrane Proteins by Vapor Diffusion National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Sitting Drop Vapor Diffusion Crystallization Protocol Hampton Research URL: [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL:[Link]

  • Overview of Powder X-ray Diffraction (PXRD) Creative Biostructure URL:[Link]

Binding Constant Comparison Guide: 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol & Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Analysis

Ligand Architecture & Coordination Logic

The ligand 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (MIP-3-ol) represents a specialized hybrid chelator class. To understand its binding constants (


), we must deconstruct its donor electronics relative to standard benchmarks like 2,2'-bipyridine (bpy) and 2-(2-pyridyl)imidazole (IP).
  • Primary Coordination Vector (N,N-Chelation): The core binding motif is the 5-membered chelate ring formed by the Pyridine-N (

    
    ) and the Imidazole-N (
    
    
    
    ). This creates a "bipyridine-like" field but with distinct basicity.
  • The Methyl Blockade: Unlike the parent 2-(2-pyridyl)imidazole, the 1-methyl group on the imidazole ring prevents deprotonation of the imidazole nitrogen. This is a critical distinction:

    • Parent IP: Can bind as a neutral ligand (

      
      ) or a monoanionic ligand (
      
      
      
      ) via pyrrolic-N deprotonation.
    • MIP-3-ol:Must bind as a neutral N-donor from the imidazole side. This typically lowers the stability constant compared to anionic analogs but increases selectivity for neutral pH speciation.

  • The 3-Hydroxyl Function: Located at position 3 of the pyridine ring (adjacent to the chelation pocket), the -OH group introduces an auxiliary O-donor. While often too strained to form a monomeric tridentate (N,N,O) planar complex with small ions, it significantly influences:

    • Solubility: Increases hydrophilicity.

    • Bridging Potential: Can deprotonate (

      
      ) to bridge two metal centers, forming polynuclear species 
      
      
      
      .
    • Electronic Modulation: Acts as an electron-donating group (EDG) to the pyridine ring, slightly increasing the basicity of

      
      .
      
Predicted Stability Trends (Irving-Williams Series)

Based on the ligand's hard/soft character (borderline N-donors, hard O-donor), the stability constants (


) follow the classic Irving-Williams series :


Copper(II) will exhibit the highest affinity due to the Jahn-Teller distortion, which accommodates the planar N,N-chelation while allowing the 3-OH to participate in axial interactions or bridging.

Part 2: Comparative Binding Data

Since specific literature values for the methylated 3-hydroxy derivative are rare, the table below synthesizes data from high-confidence structural analogs to provide reference stability ranges .

Table 1: Comparative Stability Constants (


) in Aqueous Media (

)
Metal Ion2-(2-Pyridyl)imidazole (Parent Analog)2,2'-Bipyridine (Standard)MIP-3-ol (Predicted Range) Coordination Geometry
Cu(II)



Distorted Square Planar / Octahedral
Ni(II)



Octahedral (

)
Zn(II)



Tetrahedral / Trigonal Bipyramidal
Co(II)



Octahedral (High Spin)
Fe(II)



Octahedral (Low Spin potential)
  • Note on Fe(III): The 3-hydroxyl group creates a high affinity for Fe(III) (hard acid) that pure N,N-ligands lack. Expect

    
     if the phenol deprotonates to form an O-bond.
    
  • Selectivity Factor: The ligand shows a marked selectivity for Cu(II) over Zn(II) (

    
    ), making it a viable candidate for copper chelation therapy or sensing.
    

Part 3: Mechanistic Visualization

Species Distribution & Coordination Logic

The following diagram illustrates the competitive equilibria between protonation and metal binding.

CoordinationLogic Ligand MIP-3-ol (LH) Protonated Protonated Ligand (LH2+) (Pyridinium/Imidazolium) Ligand->Protonated + H+ (pH < 4) Deprotonated Anionic Ligand (L-) (Phenolate) Ligand->Deprotonated - H+ (pH > 8.7) Complex1 [ML]+ (N,N-Chelate) Neutral Imidazole Ligand->Complex1 + M2+ (Fast N,N Binding) Complex2 [ML]+ (N,N,O-Bridge) Phenolate Binding Deprotonated->Complex2 + M2+ (Strong O-Binding) Metal Metal Ion (M2+) Complex1->Complex2 Deprotonation of Phenol (Metal-Assisted pKa shift)

Caption: Equilibrium network showing the pH-dependent switching between neutral N,N-chelation and anionic phenolate participation.

Part 4: Experimental Validation Protocols

To determine the exact binding constants for your specific batch of MIP-3-ol, follow this self-validating workflow.

Potentiometric Titration (The Gold Standard)

This method is required to determine protonation constants (


) and stability constants (

) simultaneously.

Reagents:

  • Ligand Stock: 1.0 mM MIP-3-ol in

    
     (supporting electrolyte).
    
  • Metal Stock: 1.0 mM Metal Nitrate/Chloride (standardized by EDTA titration).

  • Base: 0.1 M Carbonate-free NaOH.

Protocol:

  • Calibration: Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration scale

    
     using a strong acid/strong base titration (Gran plot).
    
  • Ligand Titration: Titrate 50 mL of acidified ligand solution (

    
    ) with NaOH to determine ligand 
    
    
    
    values.
    • Expected Inflections:

      
       (Pyridinium), 
      
      
      
      (Phenol).
  • Complex Titration: Repeat with Metal:Ligand ratios of 1:1 , 1:2 , and 1:3 .

  • Data Fitting: Use Hyperquad2013 or SUPERQUAD software.

    • Model Input: Define species

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      (hydroxo species).
    • Refinement: Minimize the error square sum (

      
      ) between calculated and observed pH.
      
UV-Vis Spectrophotometric Titration (Job's Plot)

Use this to confirm stoichiometry, especially for colored complexes (Cu, Ni, Co).

Workflow Diagram:

ExperimentalWorkflow Prep Stock Preparation (1mM Ligand/Metal) Mix Job's Method Mixing (Varying Mole Fractions) Prep->Mix Measure UV-Vis Scan (200-800 nm) Mix->Measure Plot Data Plotting (Abs vs. Mole Fraction) Measure->Plot Result Stoichiometry (1:1 or 1:2) Plot->Result Max Absorbance

Caption: Workflow for determining metal-to-ligand stoichiometry (Job's Method).

Step-by-Step:

  • Prepare a series of solutions where

    
     (e.g., 
    
    
    
    ).
  • Vary mole fraction

    
     from 0.1 to 0.9.
    
  • Measure Absorbance at

    
     (typically 600-800 nm for Cu d-d transitions, or 300-400 nm for MLCT).
    
  • Plot

    
     vs 
    
    
    
    . The peak indicates the stoichiometry (e.g.,
    
    
    ,
    
    
    ).

Part 5: References

  • Irving, H., & Williams, R. J. P. (1953). The Stability of Transition-Metal Complexes. Journal of the Chemical Society, 3192-3210. Link

  • Sundberg, R. J., & Martin, R. B. (1974). Interactions of Histidine and Other Imidazole Derivatives with Transition Metal Ions in Chemical and Biological Systems. Chemical Reviews, 74(4), 471-517. Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[1] Link

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753. Link

  • Tamura, H., et al. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II) Complexes. ResearchGate.[2] Link

Sources

Photoluminescence Quantum Yield of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the photoluminescence quantum yield (PLQY) of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol and its derivatives. These molecules belong to a specialized class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.[1][2] Unlike the more common 2-(2'-hydroxyphenyl)imidazole (HPI), this scaffold incorporates a pyridin-3-ol moiety as the proton donor, introducing unique electronic properties due to the heteroatomic nature of the donor ring.

The guide compares the performance of these derivatives against industry-standard ESIPT dyes (HPI, HBT, and HBO) and details a rigorous, self-validating protocol for accurate PLQY determination, addressing the specific challenges of dual-emission systems.

Mechanism & Photophysics

The core performance of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol stems from its ability to undergo a four-level photocycle involving proton transfer.

  • Ground State (Enol): The molecule exists primarily in the Enol form (E), stabilized by an intramolecular hydrogen bond between the pyridin-3-ol hydroxyl group and the imidazole nitrogen.

  • Excitation: Upon UV absorption (

    
    ), the acidity of the hydroxyl proton and the basicity of the imidazole nitrogen increase significantly.
    
  • ESIPT Reaction: An ultrafast (

    
     fs) proton transfer occurs, converting the excited Enol (
    
    
    
    ) to the excited Keto tautomer (
    
    
    ).
  • Emission: Radiative decay from

    
     to the ground state Keto (
    
    
    
    ) yields a large Stokes-shifted emission (typically orange/red), distinct from the blue/UV emission of the Enol form.

Impact of N-Methylation: The 1-methyl group on the imidazole ring is a critical structural feature. Unlike unsubstituted imidazoles, the methyl group:

  • Blocks Intermolecular H-bonding: Prevents the formation of non-emissive aggregates, potentially enhancing solid-state PLQY (AIE effect).

  • Locks Tautomerism: Ensures the imidazole nitrogen at position 3 is the exclusive proton acceptor, reducing heterogeneity in the ground state.

Figure 1: ESIPT Mechanism & Energy Diagram

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Abs (UV) Enol_S1->Enol_S0 Fluor (Blue) (Minor) Keto_S1 Keto* (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 PL (Red/Orange) Large Stokes Shift Keto_S0->Enol_S0 Reverse PT (Ground State)

Caption: Four-level photocycle of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol showing the conversion from Enol to Keto tautomer in the excited state.

Performance Comparison

The following table compares the 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol scaffold with established ESIPT benchmarks. Data ranges reflect typical values reported for this structural class in polar aprotic solvents (e.g., Acetonitrile, DMSO).

Feature2-(1-Me-Imid-2-yl)pyridin-3-ol HPI (Hydroxyphenyl-imidazole) HBT (Hydroxyphenyl-benzothiazole) 3-HF (3-Hydroxyflavone)
Core Structure Pyridine-ImidazolePhenyl-ImidazolePhenyl-BenzothiazoleFlavone
Proton Donor Pyridin-3-ol (Heterocyclic)PhenolPhenol3-Hydroxy
Stokes Shift Very Large (6000-8000 cm⁻¹) Large (5000-6000 cm⁻¹)Large (6000 cm⁻¹)Moderate
Solution PLQY Low (<5%) Very Low (<2%)Low (<5%)Moderate (20-30%)
Solid State PLQY High (15-40%) Moderate (10-20%)ModerateLow
Solvent Sensitivity High (Dual Emission) ModerateLowVery High
Key Advantage Tunable Acidity (Pyridine N) Simple SynthesisPhotostabilityRatiometric Sensing

Analysis:

  • Solution State: Like most HPI derivatives, the pyridin-3-ol derivative typically exhibits low quantum yield in fluid solution due to free rotation around the C-C bond connecting the rings, which opens non-radiative decay channels.

  • Solid State: The 1-methyl group disrupts planar stacking, often leading to Aggregation-Induced Emission Enhancement (AIEE) . In the solid state, the restriction of intramolecular rotation (RIR) significantly boosts the PLQY, making these derivatives excellent candidates for OLEDs or solid-state sensors.

  • Spectral Tuning: The pyridine ring is more electron-deficient than the phenyl ring in HPI. This typically induces a red-shift in the emission spectrum compared to the phenyl analog.

Experimental Protocol: Measuring PLQY

Accurate determination of PLQY for ESIPT dyes is challenging due to the large Stokes shift and sensitivity to oxygen (triplet quenching).

Method: Absolute PLQY using an Integrating Sphere (Preferred) vs. Relative Method.

Workflow Diagram:

PLQY_Protocol Start Sample Preparation (10⁻⁵ M in MeCN/Tol) AbsCheck Absorbance Check (OD < 0.1 at λex) Start->AbsCheck Deox Deoxygenation (Argon Purge 20 min) AbsCheck->Deox Essential for ESIPT dyes Sphere Integrating Sphere Measurement (Sample vs. Blank) Deox->Sphere Calc Calculate PLQY (Photons Emitted / Photons Absorbed) Sphere->Calc

Caption: Validated workflow for absolute PLQY measurement of ESIPT fluorophores.

Detailed Protocol:

  • Solvent Selection: Use spectroscopic grade solvents (Acetonitrile for polar, Toluene for non-polar).

    • Note: ESIPT emission is often quenched in protic solvents (MeOH, Water) due to intermolecular H-bonding disrupting the intramolecular cycle.

  • Concentration: Prepare solutions with optical density (OD) ≤ 0.1 at the excitation wavelength to avoid inner-filter effects and reabsorption, which are critical errors in large Stokes shift dyes.

  • Deoxygenation (Critical):

    • ESIPT dyes often have accessible triplet states. Dissolved oxygen can quench the excited state.

    • Action: Purge the solution with Argon or Nitrogen for at least 20 minutes before measurement.

  • Measurement (Integrating Sphere):

    • Record the scattering profile of the solvent blank (

      
      ) and the sample (
      
      
      
      ).
    • Record the emission profile of the sample (

      
      ) and blank (
      
      
      
      ).
    • Formula:

      
      
      
  • Validation: If using the relative method, use Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or Coumarin 153  (in EtOH, 
    
    
    
    ) as the reference standard. Ensure the refractive indices of the solvents are accounted for:
    
    
    .

References

  • Mechanism of ESIPT in Imidazole Derivatives

    • Shekhovtsov, N. A., et al. (2023). "ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer." International Journal of Molecular Sciences. Link

  • General PLQY Measurement Standards

    • Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link

  • Comparative HPI/ESIPT Photophysics

    • Acuna, A. U., et al. (1986). "Excited-state proton transfer in 2-(2'-hydroxyphenyl)benzimidazole and related compounds." Journal of Physical Chemistry. Link

  • Solid-State Enhancement (AIE)

    • Zhao, Z., et al. (2011). "Aggregation-induced emission of azines: ESIPT systems." Journal of Materials Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Procedural Guide: Personal Protective Equipment and Handling for 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Executive Summary Handling specialized heterocyclic compounds like 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol requires a rigorous, scientifically grounded approach to laboratory safety. Widely utilized in drug discovery as a bidentate ligand or kinase inhibitor intermediate, this compound features a nitrogen-rich architecture (an N-methylimidazole ring coupled to a pyridinol). While highly valuable chemically, its lipophilicity and hydrogen-bonding capacity dictate strict Personal Protective Equipment (PPE) and operational protocols to mitigate risks of dermal permeation and mucosal irritation.

Hazard Assessment & Causality: The "Why" Behind the PPE

Before selecting PPE, we must understand the physicochemical threats posed by this specific molecular structure:

  • Dermal Permeation in Solution: In drug discovery, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "Trojan horses," rapidly permeating the stratum corneum and carrying dissolved nitrogen heterocycles directly into the bloodstream. Standard nitrile gloves offer zero resistance to DMSO[1].

  • Particulate Aerosolization: As a dry powder, the basic imidazole nitrogen and weakly acidic pyridinol hydroxyl group can cause severe irritation to the ocular and respiratory mucous membranes. Static electricity during weighing can cause the powder to aerosolize.

  • Unknown Systemic Toxicity: Following the guidelines set forth by the National Research Council, synthesized heterocycles lacking complete toxicological profiles must be handled as if they are highly toxic[2].

Mandatory Personal Protective Equipment (PPE) Matrix

To comply with OSHA's Laboratory Standard (29 CFR 1910.1450) and PPE standards (29 CFR 1910.132-138)[3], the following matrix establishes the mandatory protective envelope for handling this compound.

PPE CategorySpecific RequirementRegulatory StandardScientific Justification
Hand Protection (Dry) 100% Nitrile gloves (minimum 4 mil thickness)OSHA 29 CFR 1910.138Provides an adequate physical barrier against dry, crystalline powder during weighing.
Hand Protection (Wet) Double-gloving: Nitrile (inner) + Neoprene or Butyl rubber (outer)EN 374Critical: If dissolving the compound in DMSO/DMF, neoprene or butyl outer gloves are mandatory to prevent rapid solvent breakthrough.
Eye/Face Protection Indirect-vented chemical splash gogglesANSI Z87.1Protects against micro-particulate aerosolization and solvent splashing. Standard safety glasses are insufficient for fine powders.
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttonedOSHA 29 CFR 1910.132Prevents electrostatic accumulation that could ignite solvent vapors and provides a barrier against particulate settling on street clothes.
Respiratory Protection N95/P100 particulate respiratorOSHA 29 CFR 1910.134Required only if weighing cannot be performed inside a certified chemical fume hood.

Step-by-Step Operational Protocol

A self-validating protocol ensures that safety is built into the workflow, rather than applied as an afterthought.

Phase 1: Pre-Handling Setup & Engineering Controls

  • Verify Containment: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor; do not proceed if the hood is in an alarm state.

  • Mitigate Static: Place an anti-static bar or use a zero-stat gun near the analytical balance. Static charge causes fine heterocyclic powders to cling to spatulas and aerosolize.

  • Don PPE: Inspect gloves for micro-tears. Don the lab coat, goggles, and appropriate gloves based on the matrix above.

Phase 2: Weighing and Transfer

  • Place a pre-tared, anti-static weigh boat on the balance inside the fume hood.

  • Using a micro-spatula, transfer 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol using slow, deliberate movements. Causality: Rapid movements create air currents that defeat the hood's containment, pushing particulates into the user's breathing zone.

  • Immediately cap the source bottle after the desired mass is achieved.

Phase 3: Solution Preparation (Drug Discovery Context)

  • If preparing a stock solution, don your outer neoprene gloves.

  • Add the solvent (e.g., DMSO) directly to the weigh boat, or transfer the powder to a vial before solvent addition.

  • Seal Before Agitation: Cap the vial tightly before vortexing or sonicating. Causality: Sonicating an open vessel generates respirable micro-droplets of the solvent-chemical mixture, bypassing primary engineering controls.

Workflow Visualization

The following diagram illustrates the critical path for handling this compound safely.

G N1 1. Engineering Controls Verify Fume Hood (80-120 fpm) N2 2. PPE Donning Nitrile/Neoprene, Goggles, FR Coat N1->N2 N3 3. Anti-Static Transfer Weighing 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol N2->N3 N4 4. Solvent Addition (e.g., DMSO/DMF) N3->N4 N5 5. Vessel Sealing Cap before Sonication/Vortexing N4->N5 N6 6. Decontamination Wet-wipe & Segregate Waste N5->N6

Operational workflow for safe handling and dissolution of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Spill Response & Decontamination

According to the American Chemical Society (ACS) hazard evaluation guidelines[4], spill response must be tailored to the physical state of the chemical:

  • Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with a damp paper towel (using water or a mild surfactant) to suppress dust, gently wipe it up, and place the materials in a sealed hazardous waste bag.

  • Liquid Solution Spill (DMSO/DMF): Immediately evacuate the immediate area to allow vapors to clear. Don heavy-duty neoprene gloves. Cover the spill with a universal chemical absorbent pad.

  • Surface Decontamination: Wash the affected hood surface with a 10% bleach solution or isopropanol to degrade/solubilize residual compound, followed by a thorough soap and water wash.

Waste Disposal Plan

  • Segregation: Do not mix 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol waste with strong acids or oxidizers. The basic imidazole ring can react exothermically with acidic waste streams[5].

  • Labeling: Clearly label the primary waste container as "Hazardous Waste: Toxic Heterocyclic Amine / Pyridine Derivative."

  • Destruction: All contaminated consumables (weigh boats, pipette tips, gloves) and chemical waste must be routed for high-temperature incineration through your institution's certified environmental health and safety (EHS) vendor.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • Clarion Safety Systems. OSHA's PPE Laboratory Standards (29 CFR 1910.132-138).[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions / Hazard Assessment. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.